molecular formula C10H6BrClO B176137 6-Bromo-1-chloronaphthalen-2-ol CAS No. 102169-88-0

6-Bromo-1-chloronaphthalen-2-ol

Cat. No.: B176137
CAS No.: 102169-88-0
M. Wt: 257.51 g/mol
InChI Key: VBWQIAWVZHISLP-UHFFFAOYSA-N
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Description

6-Bromo-1-chloronaphthalen-2-ol is a useful research compound. Its molecular formula is C10H6BrClO and its molecular weight is 257.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-1-chloronaphthalen-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-chloronaphthalen-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1-chloronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWQIAWVZHISLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621977
Record name 6-Bromo-1-chloronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102169-88-0
Record name 6-Bromo-1-chloronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-1-chloronaphthalen-2-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-bromo-1-chloronaphthalen-2-ol, a halogenated naphthalene derivative of significant interest to researchers and professionals in drug development and materials science. This document delves into its chemical identity, proposed synthesis, physicochemical properties, potential applications as a versatile building block, and essential safety and handling protocols.

Core Identifiers and Chemical Structure

6-Bromo-1-chloronaphthalen-2-ol is a polysubstituted aromatic compound featuring a naphthalene core functionalized with bromo, chloro, and hydroxyl groups. These functionalities impart a unique combination of reactivity and physical properties, making it a valuable intermediate in organic synthesis.

The key identifiers for this compound are summarized in the table below for quick reference.

IdentifierValueSource
CAS Number 102169-88-0[1]
IUPAC Name 6-bromo-1-chloronaphthalen-2-ol[1]
Molecular Formula C₁₀H₆BrClO[1]
Molecular Weight 257.52 g/mol [1]
Canonical SMILES C1=CC2=C(C=C(C=C2)Br)C(=C1O)Cl[2]
InChI Key Not Available

Proposed Synthetic Pathway

Synthetic_Pathway 2-Naphthol 2-Naphthol 6-Bromo-2-naphthol 6-Bromo-2-naphthol 2-Naphthol->6-Bromo-2-naphthol Bromination 6-Bromo-1-chloronaphthalen-2-ol 6-Bromo-1-chloronaphthalen-2-ol 6-Bromo-2-naphthol->6-Bromo-1-chloronaphthalen-2-ol Electrophilic Chlorination

Caption: Proposed two-step synthesis of 6-Bromo-1-chloronaphthalen-2-ol.

Step 1: Synthesis of 6-Bromo-2-naphthol

The initial step involves the bromination of 2-naphthol to yield 6-bromo-2-naphthol. A common method involves the reduction of 1,6-dibromo-2-naphthol.[3] An alternative, well-documented procedure utilizes the direct bromination of 2-naphthol followed by reduction.[4]

Experimental Protocol (Adapted from Organic Syntheses): [3]

  • To a solution of 2-naphthol in glacial acetic acid, a solution of bromine in acetic acid is added.

  • The reaction mixture is then heated, and tin metal is added portion-wise to effect reduction.

  • After the reaction is complete, the mixture is cooled and poured into cold water to precipitate the crude 6-bromo-2-naphthol.

  • The crude product is collected by filtration, washed, and can be further purified by vacuum distillation and recrystallization.

Step 2: Electrophilic Chlorination of 6-Bromo-2-naphthol

The second step is the selective chlorination of 6-bromo-2-naphthol at the C1 position. This is based on the analogous synthesis of 6-bromo-1-fluoro-2-naphthol using an electrophilic fluorinating agent.[5] A similar approach using an electrophilic chlorinating agent is anticipated to be effective.

Proposed Experimental Protocol:

  • Under an inert atmosphere, 6-bromo-2-naphthol is dissolved in a suitable aprotic solvent, such as acetonitrile.

  • An electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS), is added to the solution.

  • The reaction mixture is stirred, potentially with heating, until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for 6-bromo-1-chloronaphthalen-2-ol, its physicochemical properties are largely predicted or inferred from structurally related compounds.

PropertyPredicted/Inferred ValueNotes
Physical State SolidBased on related naphthalen-2-ol derivatives.
Melting Point Not Available
Boiling Point Not Available
Solubility Likely soluble in common organic solvents like ethanol, acetone, and ethyl acetate. Sparingly soluble in water.Inferred from the properties of 6-bromo-2-naphthol.[4]
Predicted Spectroscopic Data

While experimental spectra are not publicly available, the key features of the ¹H and ¹³C NMR spectra can be predicted based on the structure.

¹H NMR Spectroscopy:

  • Aromatic Protons: Several distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern will lead to a complex splitting pattern (doublets, doublets of doublets).

  • Hydroxyl Proton: A broad singlet corresponding to the -OH group, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Ten distinct signals are expected for the ten carbon atoms of the naphthalene ring system. The carbons bearing the bromo, chloro, and hydroxyl substituents will have characteristic chemical shifts.

Reactivity and Potential Applications

The unique arrangement of substituents on the naphthalene core of 6-bromo-1-chloronaphthalen-2-ol makes it a valuable and versatile building block in medicinal chemistry and materials science.[][7][8]

Applications cluster_reactivity Key Reactive Sites cluster_applications Potential Applications Hydroxyl Group Hydroxyl Group Drug Discovery Drug Discovery Hydroxyl Group->Drug Discovery Esterification, Etherification Bromo & Chloro Groups Bromo & Chloro Groups Bromo & Chloro Groups->Drug Discovery Cross-coupling Reactions Agrochemicals Agrochemicals Bromo & Chloro Groups->Agrochemicals Suzuki, Heck, Sonogashira Couplings Advanced Materials Advanced Materials Bromo & Chloro Groups->Advanced Materials Polymerization Aromatic Ring Aromatic Ring Functional Dyes Functional Dyes Aromatic Ring->Functional Dyes Azo Coupling

Caption: Reactivity and potential applications of 6-Bromo-1-chloronaphthalen-2-ol.

Drug Discovery and Agrochemicals

Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals.[9] The bromo and chloro substituents on 6-bromo-1-chloronaphthalen-2-ol can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[10] The hydroxyl group can be readily derivatized through etherification or esterification to modulate the compound's physicochemical properties, such as solubility and lipophilicity.

Materials Science

Naphthalene-based compounds are known for their use in the synthesis of dyes and advanced materials. The hydroxyl group of 6-bromo-1-chloronaphthalen-2-ol can be utilized in azo coupling reactions to produce novel azo dyes.[11] Furthermore, the halogen substituents provide sites for polymerization reactions, potentially leading to the development of novel polymers with tailored electronic and optical properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-bromo-1-chloronaphthalen-2-ol is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for related, potentially hazardous chemicals. The following information is based on data for structurally similar compounds like 1-bromo-2-naphthol and 6-bromo-2-naphthol.[12][13][14]

Hazard Statements (Inferred):

  • H315: Causes skin irritation.[14]

  • H319: Causes serious eye irritation.[14]

  • H335: May cause respiratory irritation.[14]

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[14]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Bromo-1-chloronaphthalen-2-ol is a promising chemical intermediate with significant potential in various fields of chemical research and development. Its unique substitution pattern offers multiple sites for chemical modification, making it a versatile building block for the synthesis of complex organic molecules. While further research is needed to fully characterize its properties and develop specific synthetic protocols, this guide provides a solid foundation for researchers interested in utilizing this compound in their work. As with any chemical, it is imperative to handle 6-bromo-1-chloronaphthalen-2-ol with appropriate safety precautions.

References

  • Thermo Fisher Scientific. (2011, December 15). Safety Data Sheet: 1-Bromo-2-naphthol. Retrieved February 20, 2026, from [A specific URL for this SDS would be ideal, but is not available in the provided search results]
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Naphthalenol, 6-bromo-. Retrieved February 20, 2026, from [A specific URL for this SDS would be ideal, but is not available in the provided search results]
  • Capot Chemical Co., Ltd. (2026, February 7). Material Safety Data Sheet: 6-Bromo-2-naphthaleneacetonitrile. Retrieved February 20, 2026, from [A specific URL for this SDS would be ideal, but is not available in the provided search results]
  • ResearchGate. (n.d.). Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. Retrieved February 20, 2026, from [Link]

  • Meshram, J. S., et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. International Journal of ChemTech Research, 2(3), 1823-1828.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • [A specific reference for the C10H14 NMR spectrum is needed, but not available in the provided search results]
  • Natural Micron Pharm Tech. (2025, September 25). 1-Bromo-6-Chloronaphthalene. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved February 20, 2026, from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]...

  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234.
  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). US6121500A - Production of 6-bromo-2-naphthol and derivatives.
  • PubChem. (n.d.). 6-Bromo-1-chloronaphthalene. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved February 20, 2026, from [Link]

  • OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved February 20, 2026, from [Link]

  • NIST. (n.d.). 2-Naphthalenol, 6-bromo-. Retrieved February 20, 2026, from [Link]

Sources

Solubility profile of 6-Bromo-1-chloronaphthalen-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-1-chloronaphthalen-2-ol in Organic Solvents

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 6-Bromo-1-chloronaphthalen-2-ol (CAS: 102169-88-0). As a halogenated naphthol derivative, this compound holds significant potential as a building block in pharmaceutical and materials science research.[1] A thorough understanding of its solubility is a critical first step in reaction optimization, purification, formulation, and biological screening. This document moves beyond a simple data sheet to offer a predictive analysis based on molecular structure, a detailed experimental protocol for robust solubility determination, and a guide to interpreting the resulting data. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to characterizing this and similar molecules.

Introduction and Physicochemical Rationale

6-Bromo-1-chloronaphthalen-2-ol is a poly-substituted aromatic compound featuring a rigid naphthalene backbone. Its structure is defined by three key functional regions that dictate its physical and chemical properties:

  • The Naphthalene Core: This large, fused aromatic ring system is inherently non-polar and hydrophobic, contributing to the molecule's stability.[2]

  • The Hydroxyl Group (-OH): The phenolic hydroxyl group introduces polarity, providing a site for hydrogen bond donation and acceptance. This feature can impart some solubility in polar solvents.[2]

  • The Halogen Substituents (Br and Cl): The bromine and chlorine atoms increase the molecule's molecular weight (257.52 g/mol ) and introduce significant polarizability and dipole moments.[3] Halogenation can enhance solubility in certain non-polar and polar aprotic solvents compared to the non-halogenated parent molecule.[4]

The interplay of these features—a large hydrophobic core versus polar functional groups—suggests a complex solubility profile. The molecule is not expected to be highly soluble in extremely polar solvents like water or in purely non-polar aliphatic solvents. Its optimal solubility is likely to be found in solvents of intermediate polarity or those with specific functionalities that can interact favorably with the molecule's different regions. This guide provides the tools to experimentally map this profile.

Predictive Solubility Analysis

Based on the "like dissolves like" principle, we can form initial hypotheses about the solubility of 6-Bromo-1-chloronaphthalen-2-ol across different solvent classes.[5]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. While the naphthalene core is compatible with these solvents, the polar hydroxyl and halogen groups will limit solubility. Aromatic solvents like toluene may show slightly better results than aliphatic solvents like hexane due to potential π-π stacking interactions.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Moderate to high solubility is predicted. Solvents like Acetone and Tetrahydrofuran (THF) can accept hydrogen bonds from the hydroxyl group, while their organic character can solvate the naphthalene ring. Dimethyl sulfoxide (DMSO) is a powerful solvent and is likely to dissolve the compound effectively.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated. These solvents can both donate and accept hydrogen bonds, interacting strongly with the hydroxyl group.[6] However, their high polarity may be less compatible with the large hydrophobic naphthalene core compared to polar aprotic solvents.

  • Aqueous Solutions: The compound is expected to be sparingly soluble or insoluble in water due to the dominance of its hydrophobic surface area.[6] However, in basic aqueous solutions (e.g., 5% NaOH), the phenolic proton can be abstracted to form a sodium salt. This resulting ionic species would be significantly more polar and thus more soluble in water.[7]

The following diagram illustrates the relationship between the molecule's structural features and its expected solubility.

G C 6-Bromo-1-chloronaphthalen-2-ol Solubility Profile N Hydrophobic Naphthalene Core C->N O Polar Hydroxyl Group (-OH) C->O H Electronegative Halogens (Br, Cl) C->H NP Non-Polar Solvents (e.g., Toluene, Hexane) N->NP Favorable Interaction (van der Waals) PA Polar Aprotic Solvents (e.g., Acetone, DMSO) N->PA Moderate Interaction PP Polar Protic Solvents (e.g., Ethanol, Methanol) N->PP Unfavorable Interaction O->NP Unfavorable Interaction O->PA Favorable Interaction (H-Bond Acceptor) O->PP Strong Interaction (H-Bonding) H->NP Favorable Interaction (Dispersion Forces) H->PA Favorable Interaction (Dipole-Dipole) H->PP Moderate Interaction

Caption: Predicted interactions governing compound solubility.

Experimental Protocol: Equilibrium Solubility Determination

To obtain reliable and reproducible data, the equilibrium shake-flask method is the gold standard.[8] This protocol ensures that the solvent is fully saturated at a given temperature, providing the thermodynamic solubility limit.

Causality Behind Experimental Choices
  • Method: The shake-flask method is chosen over kinetic or high-throughput assays because it measures true thermodynamic equilibrium solubility. This value is essential for physical chemistry models, formulation development, and understanding biopharmaceutical properties, as it is independent of dissolution rate.

  • Temperature Control: Solubility is highly dependent on temperature.[8] All steps are conducted at a constant, recorded temperature (e.g., 25 °C) using a temperature-controlled shaker or water bath to ensure data consistency and relevance.

  • Equilibration Time: An extended incubation period (24 hours) is specified to ensure the system reaches equilibrium. For compounds with slow dissolution kinetics, this is critical to avoid underestimating the true solubility.

  • Quantification: High-Performance Liquid Chromatography (HPLC) with UV detection is the chosen analytical method.[4] It offers high sensitivity and specificity, allowing for accurate quantification of the solute even at low concentrations and in the presence of solvent-related impurities.

Materials and Reagents
  • Solute: 6-Bromo-1-chloronaphthalen-2-ol (Purity ≥ 95%)

  • Solvents: HPLC-grade solvents are required. A recommended panel includes:

    • Methanol

    • Ethanol

    • Acetone

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Toluene

    • n-Hexane

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • 2 mL glass vials with screw caps

    • Temperature-controlled orbital shaker or rotator

    • 0.22 µm PTFE syringe filters

    • Calibrated pipettes

    • HPLC system with UV detector

    • Volumetric flasks for standard and sample preparation

Step-by-Step Methodology
  • Preparation of Solvent Vials: Add 1.0 mL of the selected organic solvent to a 2 mL glass vial. Prepare one vial for each solvent to be tested.

  • Addition of Solute: Weigh and add an excess of 6-Bromo-1-chloronaphthalen-2-ol to each vial (approximately 10-20 mg is a good starting point). The key is to ensure that undissolved solid remains visible after the equilibration period, confirming that a saturated solution has been achieved.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to 25 °C. Agitate the vials at a consistent speed (e.g., 250 RPM) for 24 hours. This extended time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After 24 hours, allow the vials to stand undisturbed for at least 1 hour in the temperature-controlled environment to let the excess solid settle. This step is crucial to avoid clogging the filter in the next step.

  • Sample Collection and Filtration: Carefully aspirate the supernatant using a pipette and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step removes all undissolved solid particles. Self-Validation Check: The filtered solution should be clear and free of any visible particulates.

  • Sample Dilution: Accurately dilute a known volume of the filtered saturated solution with an appropriate solvent (usually the mobile phase of the HPLC method) to bring the concentration within the calibrated range of the HPLC assay. The dilution factor must be precisely recorded.

  • HPLC Analysis: Analyze the diluted sample via a validated HPLC-UV method to determine the concentration of the solute. A calibration curve must be generated using standards of known concentrations to ensure accurate quantification.

The following diagram outlines this experimental workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation A Add 1.0 mL of Solvent to Vial B Add Excess Solute (e.g., 15 mg) A->B C Agitate for 24h at 25 °C B->C D Settle for 1h at 25 °C C->D E Filter Supernatant (0.22 µm PTFE) D->E F Accurately Dilute Filtered Sample E->F G Quantify via HPLC-UV F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a structured table for easy comparison. This allows researchers to quickly identify suitable solvents for specific applications.

Table 1: Solubility of 6-Bromo-1-chloronaphthalen-2-ol at 25 °C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol5.1Experimental DataExperimental Data
Ethanol4.3Experimental DataExperimental Data
Polar Aprotic Acetonitrile5.8Experimental DataExperimental Data
Acetone5.1Experimental DataExperimental Data
DMSO7.2Experimental DataExperimental Data
Non-Polar Toluene2.4Experimental DataExperimental Data
n-Hexane0.1Experimental DataExperimental Data

When interpreting the results, correlate the measured solubility with the physicochemical properties of the solvents. This analysis provides deeper insight into the solvation mechanism and can be used to predict solubility in other, untested solvents.

Conclusion

The solubility profile of 6-Bromo-1-chloronaphthalen-2-ol is a foundational dataset for its effective use in scientific research. Due to its hybrid chemical nature—possessing both large hydrophobic and distinct polar regions—its solubility is nuanced and requires empirical determination. The predictive framework and detailed experimental protocol provided in this guide offer a robust pathway to generating high-quality, reliable solubility data. By systematically applying this methodology, researchers can accelerate their work, enabling more efficient process development, formulation design, and discovery efforts.

References

  • PubChem Compound Summary for CID 71154718, 6-Bromo-1-chloronaphthalene. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and antibacterial activity of some novel azo-azo-imine dyes of 6- bromo-2-naphthol. International Journal of ChemTech Research. [Link]

  • Solubility of Organic Compounds. University of Toronto Scarborough. [Link]

  • Halogenated naphthalene.
  • Production of 6-bromo-2-naphthol and derivatives.
  • Naphthalene Solubility in Binary Solvent Mixtures of 2,2,4Trimethylpentane + Alcohols at 298.15 K. ResearchGate. [Link]

  • Procedure for Determining Solubility of Organic Compounds. Scribd. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Saddleback College. [Link]

  • Prediction of denaturing tendency of organic solvents in mixtures with water by measurement of naphthalene solubility. PubMed. [Link]

  • 1-Bromo-6-Chloronaphthalene. Natural Micron Pharm Tech. [Link]

  • Solubility of C60 in a Variety of Solvents. ACS Publications. [Link]

  • Determination of Polychlorinated Naphthalenes in Solid and Aqueous Matrices. ALS Europe. [Link]

  • Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link]

Sources

An In-depth Technical Guide on the Safety and Toxicity of 6-Bromo-1-chloronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety data and toxicological profile of 6-Bromo-1-chloronaphthalen-2-ol (CAS No. 102169-88-0). Due to the limited availability of specific toxicity studies for this compound, this guide synthesizes information from structurally related analogs, primarily 6-Bromo-2-naphthol and 1-chloronaphthalene, to provide a robust, extrapolated safety and handling framework. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for safe handling, storage, and disposal, as well as to provide foundational protocols for conducting essential toxicity assessments. The causality behind experimental choices and the importance of self-validating systems in protocol design are emphasized to ensure scientific integrity.

Introduction and Physicochemical Properties

6-Bromo-1-chloronaphthalen-2-ol is a halogenated bicyclic aromatic compound.[1] Its structure, featuring a naphthalene core with bromo, chloro, and hydroxyl substitutions, suggests its potential utility as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals. The presence of halogens and a hydroxyl group can significantly influence its reactivity, solubility, and toxicological properties. While specific experimental data for 6-Bromo-1-chloronaphthalen-2-ol is scarce, its physicochemical properties can be estimated based on its structure.

Table 1: Physicochemical Properties of 6-Bromo-1-chloronaphthalen-2-ol and Related Analogs

Property6-Bromo-1-chloronaphthalen-2-ol6-Bromo-2-naphthol1-Chloronaphthalene
CAS Number 102169-88-0[1]15231-91-1[2]90-13-1[3]
Molecular Formula C₁₀H₆BrClO[1]C₁₀H₇BrO[2]C₁₀H₇Cl[4]
Molecular Weight 257.52 g/mol [1]223.07 g/mol [2]162.6 g/mol [4]
Appearance Solid (predicted)Off-white to pink solid[2][5]Oily colorless liquid[4]
Melting Point Not available122-124 °C[2]-2.3 °C[4]
Boiling Point Not availableNot available260 °C[4]
Solubility Insoluble in water (predicted)Insoluble in water[6]Insoluble in water[7]

The structural similarity to 6-bromo-2-naphthol, a known irritant, strongly suggests that 6-Bromo-1-chloronaphthalen-2-ol should be handled with caution. The addition of a chlorine atom may further modify its toxicological profile.

Extrapolated Toxicological Profile and Hazard Identification

In the absence of specific toxicological data for 6-Bromo-1-chloronaphthalen-2-ol, a hazard assessment must be based on data from structurally similar compounds. The most relevant analog is 6-bromo-2-naphthol, for which a Safety Data Sheet (SDS) is available.[8][9] The hazards associated with 1-chloronaphthalene also provide valuable context.[3][4][7]

Table 2: Extrapolated GHS Hazard Classification for 6-Bromo-1-chloronaphthalen-2-ol

Hazard ClassHazard CategoryGHS Hazard StatementBasis for Extrapolation
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on 6-bromo-2-naphthol[8][9]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritationBased on 6-bromo-2-naphthol[8][9]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritationBased on 6-bromo-2-naphthol[8][9]

Narrative on Toxicological Endpoints:

  • Acute Toxicity: While no specific LD50 data is available, the structural alerts from its analogs suggest that 6-Bromo-1-chloronaphthalen-2-ol may be harmful if swallowed, inhaled, or in contact with skin. 1-chloronaphthalene is reported to be harmful if swallowed.[10]

  • Skin and Eye Irritation: Based on the data for 6-bromo-2-naphthol, this compound is expected to be a skin and eye irritant.[8][9] Direct contact should be avoided.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[8][9]

  • Sensitization: There is no specific data to suggest whether 6-Bromo-1-chloronaphthalen-2-ol is a skin or respiratory sensitizer. However, some sources for 6-bromo-2-naphthol indicate it may cause an allergic skin reaction.[11]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR): No data is available for 6-Bromo-1-chloronaphthalen-2-ol. The Ames test, a standard assay for mutagenicity, would be a critical first step in assessing this endpoint.[5][12][13][14]

  • Chronic Exposure: Long-term or repeated exposure to related compounds like 1-chloronaphthalene may have effects on the liver.[4] Prolonged skin contact with chlorinated naphthalenes can lead to chloracne.[3][7]

Safe Handling, Storage, and Emergency Procedures

Given the extrapolated hazardous nature of this compound, stringent safety protocols are imperative.

3.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[8][11]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if engineering controls are insufficient.[8]

3.2. Handling and Storage

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Avoid generating dust.

  • Keep container tightly closed.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

3.3. First Aid Measures

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8]

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[8]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[8]

3.4. Disposal

Dispose of contents/container in accordance with local, regional, national, and international regulations.[8]

Experimental Protocols for Toxicity Assessment

To address the data gaps for 6-Bromo-1-chloronaphthalen-2-ol, a tiered approach to toxicity testing is recommended, starting with in vitro assays to minimize animal testing, in line with OECD guidelines.[16]

4.1. In Vitro Cytotoxicity Assay (MTT/LDH Assay)

This initial screening provides information on the concentration range at which the compound induces cell death.

Principle: The MTT assay measures the metabolic activity of cells as an indicator of viability, while the LDH assay measures the release of lactate dehydrogenase from damaged cell membranes.[17][18][19][20]

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-1-chloronaphthalen-2-ol in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle controls (e.g., DMSO) and positive controls (a known cytotoxic agent).[19]

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • LDH Assay:

    • Collect a sample of the cell culture supernatant.

    • Add the supernatant to a new plate with the LDH reaction mixture.

    • Incubate and measure the absorbance at the appropriate wavelength (e.g., 490 nm).[19]

  • Data Analysis: Calculate cell viability or cytotoxicity as a percentage relative to the control and determine the IC50 value.

Diagram of In Vitro Cytotoxicity Workflow:

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation mtt_add 5a. Add MTT Reagent incubation->mtt_add ldh_sample 5b. Collect Supernatant for LDH incubation->ldh_sample mtt_measure 6a. Solubilize & Measure Absorbance mtt_add->mtt_measure ldh_measure 6b. Add Reagents & Measure Absorbance ldh_sample->ldh_measure data_analysis 7. Calculate Viability/% Cytotoxicity & IC50 mtt_measure->data_analysis ldh_measure->data_analysis

Caption: Workflow for in vitro cytotoxicity assessment.

4.2. Bacterial Reverse Mutation Test (Ames Test)

This assay is a standard for evaluating the mutagenic potential of a chemical.[5][12][13][14][21]

Principle: The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine. The assay measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.[12][13]

Step-by-Step Methodology:

  • Strain Preparation: Grow cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100).[5]

  • Metabolic Activation: Prepare a rat liver S9 fraction for assays that require metabolic activation of the test compound.[12]

  • Plate Incorporation Assay:

    • In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

    • Add molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Diagram of Ames Test Workflow:

G cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation & Analysis strain_prep 1. Prepare Salmonella Strains mix 4. Mix Compound, Bacteria, & S9/Buffer strain_prep->mix s9_prep 2. Prepare S9 Mix (for metabolic activation) s9_prep->mix compound_prep 3. Prepare Compound Dilutions compound_prep->mix plate 5. Add Top Agar & Plate mix->plate incubation 6. Incubate at 37°C for 48-72h plate->incubation counting 7. Count Revertant Colonies incubation->counting analysis 8. Analyze for Dose-Dependent Increase counting->analysis

Caption: Workflow for the Ames bacterial reverse mutation test.

4.3. Acute Dermal and Eye Irritation Testing (OECD Guidelines)

Should in vivo testing be deemed necessary, the following OECD guidelines provide standardized procedures.

  • OECD 402: Acute Dermal Toxicity: This guideline outlines a stepwise procedure to assess the toxicity of a substance applied to the skin.[22][23][24][25][26]

  • OECD 405: Acute Eye Irritation/Corrosion: This guideline describes the procedure for applying a test substance to the eye of an animal to determine its irritant or corrosive effects.[1][27][28][29][30]

These tests should only be conducted at a facility with the appropriate ethical approvals and in compliance with all relevant regulations regarding animal welfare.

Conclusion

While specific toxicological data for 6-Bromo-1-chloronaphthalen-2-ol is not publicly available, a precautionary approach to its handling is warranted based on the known hazards of its structural analogs, 6-Bromo-2-naphthol and 1-chloronaphthalene. It should be considered a skin, eye, and respiratory irritant. This guide provides a framework for its safe use and outlines standard experimental protocols for its toxicological evaluation. It is imperative that researchers conduct a thorough risk assessment before using this compound and perform the necessary toxicity testing to ensure the safety of all personnel.

References

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved February 20, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved February 20, 2026, from [Link]

  • OECD 405: Acute Eye Irritation/Corrosion - Nucro-Technics. (2024, May 18). Nucro-Technics. Retrieved February 20, 2026, from [Link]

  • Test No. 402: Acute Dermal Toxicity. (n.d.). OECD. Retrieved February 20, 2026, from [Link]

  • OECD 405/OCSPP 870.2400: Acute eye irritation/corrosion. (n.d.). Charles River. Retrieved February 20, 2026, from [Link]

  • Test No. 405: Acute Eye Irritation/Corrosion. (2023, July 4). OECD. Retrieved February 20, 2026, from [Link]

  • OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure - Nucro-Technics. (2024, May 12). Nucro-Technics. Retrieved February 20, 2026, from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH. Retrieved February 20, 2026, from [Link]

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). (2012, October 2). National Toxicology Program. Retrieved February 20, 2026, from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. (n.d.). IVAMI. Retrieved February 20, 2026, from [Link]

  • Test Guideline No. 405 Acute Eye Irritation/Corrosion. (2020, June 26). Flashpoint srl. Retrieved February 20, 2026, from [Link]

  • OECD guideline for testing of chemicals 420. (2001, December 17). OECD. Retrieved February 20, 2026, from [Link]

  • dermal toxicity studies as per oecd guideline. (n.d.). Gyan Sanchay. Retrieved February 20, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI - NIH. Retrieved February 20, 2026, from [Link]

  • Acute Dermal Toxicity OECD 402. (n.d.). Altogen Labs. Retrieved February 20, 2026, from [Link]

  • Oecd guidelines for toxicology studies. (n.d.). Slideshare. Retrieved February 20, 2026, from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved February 20, 2026, from [Link]

  • OECD and EU test guidelines. (n.d.). ECHA - European Union. Retrieved February 20, 2026, from [Link]

  • Ames Test | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. Retrieved February 20, 2026, from [Link]

  • ICSC 1707 - 1-CHLORONAPHTHALENE. (n.d.). ILO. Retrieved February 20, 2026, from [Link]

  • 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • 6-Bromo-2-naphthol | C10H7BrO | 683077 | 15231-91-1. (n.d.). HPC Standards Inc. Retrieved February 20, 2026, from [Link]

  • 1-Chloronaphthalene - Hazardous Agents. (n.d.). Haz-Map. Retrieved February 20, 2026, from [Link]

  • 1-Chloronaphthalene - Hazard - Computational Toxicology and Exposure Online Resources. (n.d.). EPA. Retrieved February 20, 2026, from [Link]

  • 6-Bromonaphthalen-2-ol | CAS 15231-91-1 | Chemical-Suppliers. (n.d.). Chemical-Suppliers.com. Retrieved February 20, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI. Retrieved February 20, 2026, from [Link]

  • 6-Bromo-1-chloronaphthalene | C10H6BrCl | CID 71154718. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

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An In-depth Technical Guide to the Synthesis of 6-Bromo-1-chloronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways leading to 6-Bromo-1-chloronaphthalen-2-ol, a halogenated naphthol derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying chemical principles and strategic considerations that inform the synthesis, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Halogenated Naphthalen-2-ols

Naphthalen-2-ol (β-naphthol) and its derivatives are fundamental scaffolds in organic chemistry, finding applications as precursors to dyes, fragrances, and pharmaceuticals. The introduction of halogen atoms onto the naphthalene ring system significantly modulates the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. Specifically, the presence of both bromo and chloro substituents, as in 6-Bromo-1-chloronaphthalen-2-ol, offers multiple points for further functionalization through cross-coupling reactions or nucleophilic substitution, making it a valuable intermediate for the synthesis of complex molecular architectures.

The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 1-position of the 2-naphthol core creates a unique substitution pattern that can be exploited in the design of novel bioactive compounds and advanced materials. This guide will detail the most logical and experimentally validated approaches to construct this specific dihalogenated naphthol.

The Cornerstone of the Synthesis: Preparation of 6-Bromo-2-naphthol

A robust and high-yielding synthesis of the key intermediate, 6-bromo-2-naphthol, is paramount. The most established and reliable method proceeds via a two-step sequence starting from the readily available 2-naphthol.

Mechanistic Rationale

The synthesis hinges on the principles of electrophilic aromatic substitution. The hydroxyl group of 2-naphthol is a powerful activating group, directing incoming electrophiles to the ortho (C1) and para (C6) positions.

  • Step 1: Bromination. The initial reaction with excess bromine leads to the formation of 1,6-dibromo-2-naphthol. The high reactivity of the naphthol ring necessitates careful control of the reaction conditions to prevent over-bromination and the formation of undesired byproducts.

  • Step 2: Selective Reduction. The subsequent step involves the selective removal of the more sterically hindered and electronically labile bromine atom at the C1 position. This is typically achieved using a reducing agent such as tin (Sn) in the presence of hydrochloric acid.[1][2] This process, known as hydrodebromination, is a classic method for the regioselective dehalogenation of polyhalogenated aromatic compounds.[3]

Experimental Protocol: Synthesis of 6-Bromo-2-naphthol from 2-Naphthol

This protocol is adapted from the well-established procedure found in Organic Syntheses.[1]

Materials:

  • 2-Naphthol

  • Glacial Acetic Acid

  • Bromine

  • Mossy Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Bromination:

    • In a fume hood, dissolve 2-naphthol (1.0 eq) in glacial acetic acid.

    • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid to the 2-naphthol solution with stirring. The reaction is exothermic and will evolve hydrogen bromide gas. Maintain the temperature below 40 °C.

    • After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete conversion to 1,6-dibromo-2-naphthol.

  • Reduction:

    • To the reaction mixture containing 1,6-dibromo-2-naphthol, add water and heat to reflux.

    • Carefully add mossy tin (Sn) in portions to the refluxing solution. The reaction is vigorous and will produce hydrogen gas.

    • Continue to reflux the mixture until all the tin has dissolved. This may take several hours.

    • Cool the reaction mixture and filter to remove any unreacted tin.

    • Pour the filtrate into a large volume of cold water to precipitate the crude 6-bromo-2-naphthol.

    • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

Purification:

The crude 6-bromo-2-naphthol can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield a white to off-white crystalline solid.[2]

Characterization of 6-Bromo-2-naphthol:

PropertyValueReference
CAS Number 15231-91-1[4]
Molecular Formula C₁₀H₇BrO[4]
Molecular Weight 223.07 g/mol [4]
Melting Point 122-124 °C[5]
Appearance Off-white powder[6]

Spectroscopic Data for 6-Bromo-2-naphthol:

  • ¹H NMR: Spectral data is available in public databases.[7]

  • ¹³C NMR: Spectral data is available in public databases.[8]

Diagram of the Synthesis of 6-Bromo-2-naphthol:

Synthesis_of_6_Bromo_2_naphthol TwoNaphthol 2-Naphthol DibromoNaphthol 1,6-Dibromo-2-naphthol TwoNaphthol->DibromoNaphthol Br₂, Acetic Acid BromoNaphthol 6-Bromo-2-naphthol DibromoNaphthol->BromoNaphthol Sn, HCl

Caption: Synthesis of 6-Bromo-2-naphthol from 2-Naphthol.

The Final Step: Synthesis of 6-Bromo-1-chloronaphthalen-2-ol

With the precursor, 6-bromo-2-naphthol, in hand, the final and most critical step is the regioselective introduction of a chlorine atom at the C1 position.

Mechanistic Considerations and Reagent Selection

The hydroxyl group at C2 and the bromine atom at C6 both influence the regioselectivity of the final electrophilic chlorination. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho-position (C1). The bromine at C6 is a deactivating group but is also ortho, para-directing. However, the powerful activating effect of the hydroxyl group is expected to dominate, favoring chlorination at the C1 position.

Several chlorinating agents are suitable for this transformation. The choice of reagent will depend on factors such as reactivity, selectivity, and ease of handling.

  • Sulfuryl Chloride (SO₂Cl₂): A common and effective reagent for the chlorination of phenols and naphthols.[9][10] It often requires a catalyst, such as a Lewis acid, to enhance its electrophilicity.

  • N-Chlorosuccinimide (NCS): A milder and safer alternative to sulfuryl chloride.[11][12][13] It is a solid, making it easier to handle, and can be used under neutral or acidic conditions. The reactivity of NCS can be enhanced with the addition of a proton source or a Lewis acid.[13]

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): While primarily a fluorinating agent, analogous reagents are available for chlorination. A documented procedure for the fluorination of 6-bromo-2-naphthol at the C1 position using Selectfluor provides a strong precedent for a similar chlorination reaction.[14]

Proposed Experimental Protocol: Chlorination of 6-Bromo-2-naphthol

The following is a proposed, detailed protocol for the synthesis of 6-Bromo-1-chloronaphthalen-2-ol based on the principles of electrophilic aromatic substitution and analogous reactions.[11][12][14]

Materials:

  • 6-Bromo-2-naphthol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromo-2-naphthol (1.0 eq) in dry acetonitrile.

    • To this solution, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is expected to be complete within a few hours.

  • Work-up:

    • Once the starting material is consumed, quench the reaction by adding water.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

The crude 6-Bromo-1-chloronaphthalen-2-ol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.

Characterization of 6-Bromo-1-chloronaphthalen-2-ol:

PropertyValueReference
CAS Number 102169-88-0
Molecular Formula C₁₀H₆BrClO
Molecular Weight 257.51 g/mol
IUPAC Name 6-bromo-1-chloronaphthalen-2-ol

Diagram of the Proposed Synthesis of 6-Bromo-1-chloronaphthalen-2-ol:

Proposed_Synthesis BromoNaphthol 6-Bromo-2-naphthol TargetMolecule 6-Bromo-1-chloronaphthalen-2-ol BromoNaphthol->TargetMolecule NCS, Acetonitrile

Caption: Proposed synthesis of 6-Bromo-1-chloronaphthalen-2-ol.

Safety Considerations

  • Bromine: Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • N-Chlorosuccinimide and Sulfuryl Chloride: Corrosive and moisture-sensitive. Handle in a dry environment and with appropriate PPE.

  • Solvents: Acetic acid, ethanol, acetonitrile, and dichloromethane are flammable and/or toxic. Use in a well-ventilated area and away from ignition sources.

Conclusion

References

  • Meshram, J. S. et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. International Journal of ChemTech Research, 2(3), 1824-1829.
  • Supporting Information for a relevant article. (n.d.). Rsc.org.
  • Supporting Inform
  • Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... (n.d.).
  • 6-bromo-2-naphthol - Organic Syntheses Procedure. (n.d.). Org. Syn.
  • para -Selective chlorination of cresols and m -xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s | Request PDF. (2025, November 30).
  • 6-Bromo-1-chloro-2-naphthol 95%. (2026, February 17). Advanced ChemBlocks.
  • Application Notes and Protocols: N-Chlorosuccinimide (NCS)
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (n.d.). Semantic Scholar.
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. (n.d.). ISCA.
  • 6-bromo-1-fluoronaphthalen-2-ol synthesis. (n.d.). ChemicalBook.
  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.
  • 6-Bromo-2-naphthol 97 15231-91-1. (n.d.). Sigma-Aldrich.
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorin
  • Synthesis of 6-Bromo-2-naphthol. (n.d.). PrepChem.com.
  • 6-Bromo-2-naphthol(15231-91-1) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 6-Bromo-2-naphthol(15231-91-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • CAS 15231-91-1: 6-Bromo-2-naphthalenol. (n.d.). CymitQuimica.
  • US6121500A - Production of 6-bromo-2-naphthol and derivatives. (n.d.).
  • 6-Bromo-2-naphthol. (2018, February 16). SIELC Technologies.
  • US3920757A - Chlorination with sulfuryl chloride. (n.d.).
  • Free Radical Chlorination by Sulfuryl Chloride | PDF. (n.d.). Scribd.
  • 6-Bromo-2-naphthol | CAS#:15231-91-1. (2025, August 22). Chemsrc.
  • Efficient synthesis of 6-mono-bromo-1,1′-bi-2-naphthol. (n.d.).
  • 13C NMR Chemical Shift. (2022, March 9).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • 6-Bromo-1-chloronaphthalene | C10H6BrCl | CID 71154718. (n.d.). PubChem.
  • 1-Bromo-6-chloronaphthalene | C10H6BrCl | CID 118819161. (n.d.). PubChem.
  • 6-Bromo-1-chloronaphthalene | 1000391-24-1. (n.d.). Sigma-Aldrich.
  • 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol and .alpha.-hydro-.omega. (n.d.). LookChem.
  • 1,4-Benzenedicarboxylic acid, polymer with 1,2-ethanediol and .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) CAS 9016-88-0. (n.d.). Guidechem.
  • eMolecules​ ChemScene / 6-Bromo-1-chloronaphthalene / 100mg / 569146970. (n.d.). Fisher Scientific.
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An In-depth Technical Guide to the Physicochemical Properties of Brominated and Chlorinated Naphthalene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Resolving Ambiguity in Halogenated Naphthalenes

In the landscape of drug discovery and materials science, precise chemical nomenclature is paramount. This guide addresses the physicochemical properties, specifically the melting and boiling points, of halogenated naphthalenes. The query for "6-Bromo-1-chloronaphthalen-2-ol" presents a nomenclatural ambiguity, as this specific compound is not readily described in established chemical literature. It appears to be a conflation of two distinct but related structures: 6-Bromo-1-chloronaphthalene and 6-Bromo-2-naphthol .

This guide will, therefore, provide a comprehensive analysis of the available data for both of these compounds, offering researchers and drug development professionals a clear and authoritative reference. Understanding the thermal properties of these molecules is critical for predicting their behavior in synthetic reactions, purification processes, and their ultimate application.

Part 1: 6-Bromo-2-naphthol

6-Bromo-2-naphthol (also known as 6-Bromonaphthalen-2-ol) is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes. Its melting and boiling points are crucial parameters that dictate its handling and purification.

Melting and Boiling Point Data for 6-Bromo-2-naphthol

The melting and boiling points of 6-Bromo-2-naphthol have been reported across various sources. The observed range in these values can often be attributed to the purity of the sample, with purer, crystalline solids exhibiting a sharper and higher melting point.

PropertyReported Value(s)Notes
Melting Point122-132 °CA range is often given by commercial suppliers.
127-128 °CReported for a white, needle-like crystalline form.[1]
123-127 °CFor the crude product.
127-129 °CAfter recrystallization.
Boiling Point200-205 °Cat 20 mmHg (2.67 kPa).
353.8 °Cat 760 mmHg (atmospheric pressure).[2]
Causality in Experimental Determination

The determination of an accurate melting point is a fundamental technique for assessing the purity of a crystalline solid. For a compound like 6-Bromo-2-naphthol, impurities will typically depress the melting point and broaden the melting range.

The synthesis of 6-Bromo-2-naphthol often involves the bromination of 2-naphthol, which can lead to the formation of isomeric byproducts or over-brominated species. Subsequent purification steps, such as recrystallization or distillation, are therefore critical. The provided data clearly illustrates this: the crude product has a lower and broader melting range (123-127 °C) compared to the recrystallized material (127-129 °C), which is sharper and higher, indicating a successful purification.

The significant difference in the reported boiling points is a direct consequence of the pressure under which the measurement was taken. A boiling point of 200-205 °C at a reduced pressure of 20 mmHg is a common practice for high-boiling organic compounds to prevent thermal decomposition that might occur at the much higher atmospheric pressure boiling point of 353.8 °C.[2]

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes a standard laboratory method for determining the melting point of a solid organic compound like 6-Bromo-2-naphthol.

Materials:

  • Dry, purified 6-Bromo-2-naphthol

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thiele tube with high-boiling oil or a digital melting point device)

  • Thermometer (calibrated)

  • Spatula and watch glass

Procedure:

  • Sample Preparation: Place a small amount of dry 6-Bromo-2-naphthol on a clean, dry watch glass. Finely powder the sample with a spatula.

  • Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

  • Apparatus Setup:

    • Thiele Tube: Secure the capillary tube to the thermometer with a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb. Immerse the assembly in the oil of the Thiele tube.

    • Digital Apparatus: Place the loaded capillary into the designated slot in the heating block.

  • Heating:

    • Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal of the solid melts (the clear point).

    • The recorded melting point is the range between these two temperatures.

Experimental Workflow Diagram

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_data Data Analysis A Dry, Purified 6-Bromo-2-naphthol B Powder the Sample A->B C Load Capillary Tube (2-3 mm height) B->C D Place in Apparatus (e.g., Thiele Tube) C->D Transfer E Heat Rapidly to ~15°C Below Expected M.P. D->E F Heat Slowly (1-2°C / min) E->F G Observe & Record Melting Range F->G H Record T_onset (First Liquid) G->H I Record T_clear (All Liquid) G->I J Report as Range: T_onset - T_clear H->J I->J

Caption: Workflow for Melting Point Determination.

Part 2: 6-Bromo-1-chloronaphthalene

6-Bromo-1-chloronaphthalene is another halogenated naphthalene derivative. Unlike 6-Bromo-2-naphthol, detailed experimental data for its physical properties are less prevalent in the literature. Commercial suppliers list it as a solid, indicating its melting point is above room temperature.

Melting and Boiling Point Data for 6-Bromo-1-chloronaphthalene
PropertyReported Value(s)Notes
Melting PointNot experimentally determined in the searched literature.Listed as a solid by commercial suppliers.[3]
Boiling Point318.2 ± 15.0 °CPredicted value.
Insights from Predicted Data and Structural Analogs

In the absence of extensive experimental data, computational predictions and analysis of structurally similar compounds provide valuable insights. The predicted boiling point of approximately 318 °C is consistent with a dihalogenated naphthalene structure. The presence of two heavy halogen atoms (bromine and chlorine) increases the molecular weight and intermolecular van der Waals forces compared to naphthalene, leading to a significantly higher boiling point.

For comparison, the isomeric compound 1-bromo-8-chloronaphthalene is reported to have a melting point of 87-88 °C and a boiling point of 150-160 °C under reduced pressure (5-6 Torr). While the exact values will differ due to the different substitution pattern, this provides a reasonable expectation for the physical state and general thermal properties of 6-Bromo-1-chloronaphthalene.

The lack of a readily available experimental melting point in the literature may suggest that this compound is less commonly synthesized or that its synthesis and characterization are not as widely published as those of 6-Bromo-2-naphthol.

Considerations for Experimental Determination

Should a researcher synthesize or acquire 6-Bromo-1-chloronaphthalene, the experimental protocols for determining its melting and boiling points would be analogous to those for 6-Bromo-2-naphthol. Given its predicted high boiling point, vacuum distillation would be the preferred method for purification and boiling point determination to avoid potential degradation at atmospheric pressure.

Conclusion

This technical guide has addressed the melting and boiling points of two distinct compounds, 6-Bromo-2-naphthol and 6-Bromo-1-chloronaphthalene , which were likely conflated in the initial topic of "6-Bromo-1-chloronaphthalen-2-ol".

For 6-Bromo-2-naphthol , a wealth of experimental data is available, demonstrating the critical link between purity and the sharpness of its melting point. Its boiling point varies significantly with pressure, a key consideration for its purification via distillation.

For 6-Bromo-1-chloronaphthalene , there is a scarcity of experimental data for its melting point, although it is known to be a solid. Its predicted high boiling point is in line with expectations for a dihalogenated naphthalene.

This guide provides a robust and referenced foundation for researchers and professionals working with these important chemical intermediates. The provided protocols and diagrams offer a practical framework for the experimental validation of these crucial physicochemical properties.

References

Sources

Electronic Properties & Material Science Applications of 6-Bromo-1-chloronaphthalen-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of 6-Bromo-1-chloronaphthalen-2-ol for Material Science Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-1-chloronaphthalen-2-ol (CAS: 1000391-24-1) represents a specialized class of "Janus-type" halogenated naphthalene scaffolds. Characterized by its orthogonal halogenation pattern—a reactive bromine at the C6 position and a sterically demanding chlorine at the C1 position—this molecule serves as a critical junction point in the synthesis of organic semiconductors, liquid crystals, and bioactive fused-ring systems.

This guide analyzes the electronic structure, synthesis protocols, and material science utility of this compound, moving beyond basic characterization to explore its role in band-gap engineering and crystal packing.

Electronic Structure & Physicochemical Profile[1]

The electronic behavior of 6-Bromo-1-chloronaphthalen-2-ol is defined by the interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen substituents. This "push-pull" character, albeit subtle, creates a distinct dipole vector and modifies the frontier molecular orbitals (FMOs).

Fundamental Properties
PropertyValue / CharacteristicImpact on Material Science
Molecular Formula C₁₀H₆BrClORigid aromatic core for

-stacking
Molecular Weight 257.51 g/mol High density packing capability
Electronic Character

-Excessive (OH) /

-Deficient (Halogens)
Ambipolar charge transport potential
Dipole Moment Transverse (dominated by C1-Cl and C2-OH)Critical for Liquid Crystal (LC) phase alignment
LUMO Modulation Stabilized (lowered) by -I effect of Cl/BrEnhances n-type semiconductor stability
Spin-Orbit Coupling Moderate (due to C6-Br)Promotes intersystem crossing (triplet harvesting)
The "Heavy Atom" Effect & Band Gap Engineering

The introduction of heavy halogens (Cl and Br) onto the naphthalene core perturbs the electronic landscape significantly compared to the parent 2-naphthol.

  • Inductive Effect (-I): Both Cl and Br withdraw electron density through the

    
    -framework. This lowers the energy of both the HOMO and LUMO, but the effect is more pronounced on the LUMO, effectively narrowing the optical band gap.
    
  • Mesomeric Effect (+M): The lone pairs on the halogens can donate into the

    
    -system, but this is weak compared to the inductive withdrawal.
    
  • Result: The molecule exhibits a bathochromic shift (red shift) in absorption compared to non-halogenated analogues, making it a valuable precursor for tuning the optical properties of rylene dyes and acenes.

Synthesis & Purification: A Self-Validating Protocol

Reliable access to high-purity 6-Bromo-1-chloronaphthalen-2-ol is a prerequisite for electronic applications. The following protocol utilizes a hypervalent iodine/aluminum chloride system, chosen for its high regioselectivity toward the C1 position, avoiding the common issue of polychlorination.

Reagents & Mechanism
  • Substrate: 6-Bromo-2-naphthol (Pre-existing Br handle at C6).

  • Chlorinating Agent: PIFA [phenyliodine(III) bis(trifluoroacetate)] + AlCl₃.

  • Mechanism: In situ generation of a highly electrophilic chloronium species.

Step-by-Step Protocol
  • Preparation: In a 25 mL oven-dried round bottom flask, dissolve PIFA (1.2 equiv) in acetonitrile (0.15 M) at 25 °C.

  • Activation: Add AlCl₃ (2.4 equiv) and stir for 10 minutes. The solution acts as a reservoir of "Cl⁺" equivalents.

  • Addition: Add 6-Bromo-2-naphthol (1.0 equiv). Stir at 25 °C.

  • Monitoring (Self-Validation):

    • Checkpoint: Reaction is typically complete in 30–60 minutes.

    • TLC/HPLC: Monitor the disappearance of the starting material (

      
       in Hex/EtOAc) and the appearance of the product (
      
      
      
      ).
  • Quench & Workup: Quench with ethyl acetate (5 mL). Concentrate in vacuo.[1]

  • Purification: Flash column chromatography (5% EtOAc/Hexanes).

    • Yield: Expect ~83–90%.

    • Appearance: White solid.[2]

Spectroscopic Validation (Field-Proven Data)

To confirm the electronic integrity of the product, verify the following NMR shifts (CDCl₃, 400 MHz):

  • 
     7.81 (d, J = 9.9 Hz, 2H):  Characteristic of the naphthalene protons adjacent to the halogenated positions.[3]
    
  • 
     7.51 (d):  Confirming the substitution pattern.
    
  • Note: The absence of a singlet at the C1 position confirms successful chlorination at the ortho-position.

Material Science Applications

Orthogonal Functionalization for Semiconductors

The primary value of 6-Bromo-1-chloronaphthalen-2-ol lies in its chemoselectivity . The C-Br bond is significantly more reactive toward Palladium-catalyzed oxidative addition than the C-Cl bond. This allows researchers to sequentially build complex organic semiconductors.

  • Step 1 (C6 Extension): Suzuki-Miyaura coupling at C6-Br extends the

    
    -system (e.g., adding thiophene or phenyl units) without disturbing the C1-Cl site.
    
  • Step 2 (C1 Activation): The C1-Cl bond can subsequently be activated (using specialized ligands like Buchwald biaryl phosphines) or used as a blocking group to direct further functionalization to C3.

Liquid Crystals (Mesogens)

As referenced in patent literature (e.g., EP2028252A1), chloronaphthalene residues are potent mesogens.

  • Transverse Dipole: The C1-Cl bond creates a dipole moment perpendicular to the long axis of the molecule (if extended at C6). This "transverse dipole" is crucial for achieving negative dielectric anisotropy (

    
    ), a requirement for Vertically Aligned (VA) LCD modes.
    
  • Packing: The bulky Cl atom disrupts close edge-to-edge packing, lowering melting points and stabilizing the nematic phase.

Crystal Engineering & Halogen Bonding

In the solid state, this molecule acts as a node for halogen bonding networks:

  • Type II Halogen Bonding: The C6-Br...O or C1-Cl...

    
     interactions direct the supramolecular assembly.
    
  • Herringbone vs.

    
    -Stacking:  The steric bulk of the halogens tends to suppress the "herringbone" packing typical of naphthalene, favoring "slipped-stack" motifs that improve charge carrier mobility (hole transport) in OFET devices.
    

Visualization: Reaction & Logic Flow

Synthesis & Functionalization Pathway

The following diagram illustrates the synthesis of the scaffold and its divergent applications in material science.

G Start 6-Bromo-2-naphthol (Precursor) Reagent PIFA + AlCl3 (Electrophilic Chlorination) Start->Reagent Product 6-Bromo-1-chloronaphthalen-2-ol (The Scaffold) Reagent->Product Regioselective (>83% Yield) Path1 Suzuki Coupling (C6) (Extends Conjugation) Product->Path1 Pd(0) / Ar-B(OH)2 Selective at Br Path2 Liquid Crystal Synthesis (Utilizes Transverse Dipole) Product->Path2 Esterification at OH + Cl Dipole Effect Final1 Organic Semiconductor (OLED/OFET) Path1->Final1 Final2 VA-Mode LCD Material Path2->Final2

Caption: Synthesis workflow showing the regioselective chlorination and subsequent divergence into semiconductor and liquid crystal applications.

References

  • Regioselective Chlorination Protocol

    • Source: ResearchG
    • Title: "New in situ Formed I(III)
    • Link:

  • Liquid Crystal Applications

    • Source: European P
    • Title: "EP2028252A1 - Flüssigkristallverbindung mit Chlornaphthalinresten" (Liquid crystal compound with chloronaphthalene residues)
    • Link:

  • General Halogenated Semiconductor Properties

    • Source: ResearchGate[4][5]

    • Title: "Halogenated Materials as Organic Semiconductors"[4][1]

    • Link:

Sources

Strategic Utilization of 6-Bromo-1-chloronaphthalen-2-ol: A Bifunctional Scaffold for Medicinal Chemistry

[1]

Executive Summary: The Orthogonal Advantage

In the landscape of modern drug discovery, 6-Bromo-1-chloronaphthalen-2-ol (CAS 102169-88-0) represents a high-value "privileged scaffold."[1] Its utility stems not merely from the naphthalene core—a proven pharmacophore in oncology and antimicrobials—but from its orthogonal halogenation pattern .

For the medicinal chemist, this molecule offers a programmable reaction sequence:

  • C6-Bromine: A highly reactive handle for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to establish biaryl systems, common in kinase inhibitors.[1][2]

  • C1-Chlorine: A sterically hindered, electronically distinct "blocking group" that prevents metabolic oxidation (metabolic soft spot) or serves as a latent electrophile for late-stage diversification.[1]

  • C2-Hydroxyl: An anchoring point for solubilizing groups or ether linkages.[1]

This guide details the synthesis, reactivity profile, and strategic application of this scaffold in designing bioactive small molecules.[2][3]

Synthetic Protocol: Regioselective Access

Accessing the 1-chloro-6-bromo substitution pattern on a naphthol ring is historically challenging due to over-chlorination or lack of regiocontrol.[1] The industry-standard protocol now utilizes a hypervalent iodine approach for precision.[1]

Protocol: PIFA-AlCl3 Mediated Chlorination

Rationale: This method avoids the use of harsh elemental chlorine and ensures exclusive ortho-chlorination at the C1 position due to the coordination of the aluminum species with the phenolic oxygen.[1]

Reagents:

  • Substrate: 6-Bromo-2-naphthol (1.0 equiv)

  • Reagent A: Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.2 equiv)

  • Reagent B: Aluminum chloride (AlCl₃) (2.4 equiv)[4]

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve PIFA (1.2 equiv) and AlCl₃ (2.4 equiv) in anhydrous DCM. Stir for 15 minutes at room temperature to generate the active electrophilic iodine-chlorine species in situ.

  • Addition: Cool the mixture to 0°C. Slowly add a solution of 6-Bromo-2-naphthol in DCM dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    ).
  • Quench: Carefully quench with saturated aqueous NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes) to yield 6-Bromo-1-chloronaphthalen-2-ol as a white solid (Yield: 83–90%).

Critical Control Point: The ratio of AlCl₃ is critical. Less than 2.0 equivalents results in incomplete conversion; excess leads to polymerization.

Reactivity Profile & SAR Logic

The power of this scaffold lies in the reactivity difference between the C6-Br and C1-Cl bonds.[1] This allows for iterative cross-coupling without the need for protecting groups on the halogens.

Table 1: Comparative Reactivity of Substituents
PositionSubstituentElectronic CharacterPrimary ReactivityMedicinal Utility
C6 Bromine (-Br)Activated (para to -OH effect)High: Fast oxidative addition with Pd(0).[1] Ideal for Suzuki/Buchwald couplings.Chain extension (e.g., adding heteroaromatics for kinase hinge binding).
C1 Chlorine (-Cl)Sterically crowded (ortho to -OH)Low/Latent: Requires specialized ligands (e.g., XPhos, RuPhos) or Ni-catalysis to react.[1]Metabolic Block: Prevents P450 oxidation at the electron-rich C1.[1]
C2 Hydroxyl (-OH)Electron DonorNucleophilicAnchor: Etherification to tune LogP or add solubilizing tails.[1]

Strategic Application Workflows

Application A: Design of c-Met and Aurora Kinase Inhibitors

Naphthalene cores are frequent bioisosteres for quinolines in kinase inhibitors.[1] The 6-bromo position allows for the attachment of the "hinge-binding" motif, while the 1-chloro position fills the hydrophobic pocket, increasing selectivity.[1]

Experimental Workflow: The "C6-First" Strategy
  • Step 1: Protection (Optional but recommended): Methylation of C2-OH using MeI/K₂CO₃ to form 6-bromo-1-chloro-2-methoxynaphthalene.[1]

  • Step 2: Suzuki Coupling (C6-Selective):

    • Conditions: Substrate + Arylboronic acid (1.1 equiv) + Pd(dppf)Cl₂ (5 mol%) + K₂CO₃ in Dioxane/H₂O.

    • Outcome: The C6-Br reacts exclusively.[1] The C1-Cl remains intact due to the stronger C-Cl bond and steric hindrance.[1]

  • Step 3: Late-Stage Diversification: The C1-Cl can now be engaged using Buchwald-Hartwig amination (using Pd₂dba₃/BrettPhos) to introduce solubilizing amines, or left as a metabolic blocker.[1]

Visualization of Reaction Logic

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

GStart6-Bromo-2-naphtholCore6-Bromo-1-chloronaphthalen-2-ol(The Scaffold)Start->CorePIFA / AlCl3(Regioselective Chlorination)Path1C6-Functionalization(Suzuki Coupling)Core->Path1Pd(0), Ar-B(OH)2(Br reacts >> Cl)Path2C2-O-Alkylation(Solubility Tuning)Core->Path2R-X, Base(Protect Phenol)DrugTarget Kinase Inhibitor(Biaryl System)Path1->DrugLibrary GenerationPath2->Path1Optional Route

Figure 1: Divergent synthetic workflow starting from the 6-bromo-1-chloronaphthalen-2-ol scaffold. Note the central role of the scaffold in enabling selective C6 functionalization.

Medicinal Chemistry Case Study: Metabolic Stability

In many naphthalene-based drugs (e.g., Terbinafine analogs), the C1 position is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes to form toxic epoxides or quinones.

The Solution: Substituting the C1-Hydrogen with Chlorine (using this scaffold) blocks this metabolic pathway.[1]

  • Mechanism: The C-Cl bond is stronger and less prone to oxidative attack than the C-H bond.[1]

  • Sterics: The chlorine atom forces the naphthalene ring to twist relative to the protein binding pocket, potentially improving selectivity (Atropisomerism potential).

References

  • Synthesis of Scaffold (PIFA Method)

    • Title: New in situ Formed I(III)-Based Reagent for the Electrophilic ortho-Chlorination of Phenols and Phenol-Ethers.[1]

    • Source: ResearchG
    • URL:

  • Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Cross Coupling Reaction - Application Notes.[1][2][5]

    • Source: TCI Chemicals / BenchChem.
    • URL:

  • Naphthalene Scaffolds in Drug Discovery

    • Title: Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold.[1][6]

    • Source: ACS Public
    • URL:[1]

  • Kinase Inhibitor Design

    • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery.[1][3]

    • Source: PMC / NIH.
    • URL:

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 6-Bromo-1-chloronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 6-Bromo-1-chloronaphthalen-2-ol, a halogenated naphthol derivative with potential applications in organic synthesis, materials science, and as a precursor for pharmaceutical compounds. The described methodology is centered on the regioselective electrophilic chlorination of the commercially available starting material, 6-bromonaphthalen-2-ol. The hydroxyl group of the naphthol system is a powerful ortho-, para-director, activating the ring for electrophilic substitution. Due to steric hindrance and electronic factors, the C1 position is highly susceptible to halogenation. This protocol employs N-Chlorosuccinimide (NCS) as a mild and effective chlorinating agent, offering a safer and more manageable alternative to gaseous chlorine.[1] This guide details every critical step, from reagent preparation to reaction execution, product isolation, purification, and characterization, ensuring that researchers can reliably reproduce this synthesis.

Introduction: Mechanistic Rationale and Strategy

The synthesis of polysubstituted naphthalenes is a cornerstone of modern organic chemistry, providing scaffolds for a wide range of functional molecules. The target compound, 6-Bromo-1-chloronaphthalen-2-ol, features a specific substitution pattern that makes it a valuable intermediate. The synthetic strategy hinges on a classic electrophilic aromatic substitution reaction.

The starting material, 6-bromonaphthalen-2-ol, possesses a strongly activating hydroxyl group (-OH). This group increases the electron density of the naphthalene ring system, particularly at the ortho (C1) and para (C3, not applicable) positions relative to itself, making it highly susceptible to electrophilic attack. N-Chlorosuccinimide (NCS) serves as the source of an electrophilic chlorine species ("Cl⁺").[2] The N-Cl bond in NCS is polarized, rendering the chlorine atom electrophilic and ready to be attacked by the electron-rich C1 position of the naphthol ring.[3] The reaction proceeds through a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity and yield the final chlorinated product. The choice of a non-polar aprotic solvent like dichloromethane (DCM) is intended to facilitate the reaction while minimizing side reactions that can occur in more polar or protic media.[4]

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier ExampleNotes
6-Bromonaphthalen-2-ol15231-91-1223.07≥97%Sigma-AldrichStarting material
N-Chlorosuccinimide (NCS)128-09-6133.53≥98%Sigma-AldrichChlorinating agent
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Thermo Fisher ScientificReaction solvent
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWRFor extraction & chromatography
Hexanes110-54-386.18ACS GradeVWRFor chromatography
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS GradeMilliporeSigmaFor aqueous wash
Brine (Saturated NaCl)7647-14-558.44N/ALab PreparedFor aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS GradeMilliporeSigmaDrying agent
Silica Gel63231-67-460.08230-400 meshMilliporeSigmaFor column chromatography
Laboratory Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser and heating mantle

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Reaction Setup
  • Prepare the Reaction Vessel: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromonaphthalen-2-ol (1.12 g, 5.0 mmol).

  • Dissolve Starting Material: Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is completely dissolved.

  • Cool the Reaction: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

Reagent Addition and Reaction
  • Add Chlorinating Agent: Once the solution is cooled, add N-Chlorosuccinimide (NCS) (0.70 g, 5.25 mmol, 1.05 equivalents) to the flask in one portion.

    • Causality Note: A slight excess of NCS is used to ensure complete consumption of the starting material. Adding it at 0 °C helps to control the initial exotherm of the reaction and improve selectivity.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture vigorously. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30 minutes.

    • TLC System: Use a 4:1 mixture of Hexanes:Ethyl Acetate as the eluent.

    • Visualization: Visualize the spots under a UV lamp (254 nm). The product spot should appear at a slightly higher Rf value than the starting material. The reaction is typically complete within 2-4 hours.

Work-up and Isolation
  • Quench the Reaction: Upon completion, dilute the reaction mixture with an additional 25 mL of DCM.

  • Aqueous Wash: Transfer the mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with:

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.

    • 50 mL of deionized water.

    • 50 mL of brine to facilitate phase separation.

  • Dry the Organic Layer: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification
  • Prepare Chromatography Column: Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolate Pure Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to yield 6-Bromo-1-chloronaphthalen-2-ol.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Dissolve 6-bromo-2-naphthol in anhydrous DCM B Cool solution to 0 °C in an ice bath A->B C Add N-Chlorosuccinimide (NCS) B->C Initiate Chlorination D Warm to RT and stir for 2-4h C->D E Monitor by TLC until starting material is consumed D->E F Dilute with DCM E->F Reaction Complete G Wash with NaHCO₃ (aq), Water, and Brine F->G H Dry organic layer (Na₂SO₄) G->H I Concentrate via Rotary Evaporation H->I J Purify by Silica Gel Column Chromatography I->J Crude Product K Combine pure fractions and evaporate solvent J->K L Dry under high vacuum K->L M Characterize final product (NMR, IR, MS) L->M L->M Pure 6-Bromo-1-chloronaphthalen-2-ol

Caption: Workflow for the synthesis of 6-Bromo-1-chloronaphthalen-2-ol.

Characterization and Expected Results

The identity and purity of the final product, 6-Bromo-1-chloronaphthalen-2-ol (FW: 257.52), should be confirmed by standard spectroscopic methods.

  • Appearance: Expected to be an off-white to pale yellow solid.

  • ¹H NMR (in CDCl₃): The spectrum should show five distinct signals in the aromatic region (approx. 7.0-8.0 ppm). Critically, the singlet corresponding to the proton at the C1 position in the starting material will be absent, confirming successful chlorination at this site. A broad singlet corresponding to the hydroxyl proton will also be present.

  • ¹³C NMR (in CDCl₃): The spectrum should display 10 distinct carbon signals. The chemical shifts will be consistent with the substituted naphthalene core.

  • Infrared (IR) Spectroscopy: Key characteristic peaks to expect include a broad O-H stretch (~3200-3500 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic ring stretches (~1500-1600 cm⁻¹), and C-Br (~500-600 cm⁻¹) and C-Cl (~700-800 cm⁻¹) stretches in the fingerprint region.[5]

  • Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The most abundant peaks would correspond to [M]⁺ at m/z ≈ 256, [M+2]⁺ at m/z ≈ 258, and [M+4]⁺ at m/z ≈ 260.

Safety and Handling Precautions

All personnel must adhere to standard laboratory safety procedures and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 6-Bromonaphthalen-2-ol: May cause skin, eye, and respiratory irritation. Handle with care.

  • N-Chlorosuccinimide (NCS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Do not mix with acids or combustible materials.

  • Dichloromethane (DCM): Is a volatile and suspected carcinogen. All operations involving DCM must be performed in a certified chemical fume hood.

  • General Handling: Avoid inhalation of dust and vapors. Ensure adequate ventilation. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Unifying Dearomatization and Rearomatization via Stereoselective Chlorination/Dechlorination: Resolution of Axially Chiral 1-Aryl-2-naphthols. Journal of the American Chemical Society. Available at: [Link]

  • 6-Bromo-1-chloronaphthalene. PubChem. Available at: [Link]

  • N-Chlorosuccinimide (NCS). ResearchGate. Available at: [Link]

  • Organocatalytic asymmetric chlorinative dearomatization of naphthols. Chemical Science. Available at: [Link]

  • N-Chlorosuccinimide. Wikipedia. Available at: [Link]

  • 1-Bromo-6-chloronaphthalene. PubChem. Available at: [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC. Available at: [Link]

  • 6-Bromonaphthalen-2-ol. Chemical-Suppliers.com. Available at: [Link]

  • Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. MDPI. Available at: [Link]

  • Specific Solvent Issues with Chlorination. WordPress. Available at: [Link]

  • 2-Naphthalenol, 6-bromo-. NIST WebBook. Available at: [Link]

  • Organic Chemistry IR And NMR Cheat Sheet. Chemtalk. Available at: [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Available at: [Link]

Sources

Suzuki cross-coupling reactions using 6-Bromo-1-chloronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 6-Bromo-1-chloronaphthalen-2-ol

Executive Summary & Strategic Analysis

6-Bromo-1-chloronaphthalen-2-ol represents a high-value "bifunctional scaffold" in medicinal chemistry.[1] Its utility lies in the orthogonal reactivity of its three functional handles:

  • C6-Bromine: Highly reactive towards oxidative addition; sterically accessible.[1]

  • C1-Chlorine: Low reactivity due to stronger C-Cl bond and significant steric hindrance (peri-interaction with C8-H and ortho-interaction with C2-OH).[1]

  • C2-Hydroxyl: Acidic proton (

    
    ); capable of directing metalation or poisoning sensitive catalysts; modifiable to triflate (OTf) for a third coupling site.
    

The Core Challenge: The primary objective is to achieve chemoselective arylation at the C6 position without disturbing the C1-chloride, which serves as a handle for subsequent elaboration (e.g., amination or second coupling).

Strategic Reactivity Hierarchy:



This guide details two protocols:

  • Protocol A: Direct chemoselective coupling of the free naphthol (Green/Rapid).

  • Protocol B: Sequential functionalization including C1-activation (High-Value/Complex).

Reactivity Map & Decision Logic

The following diagram illustrates the divergent synthetic pathways available for this substrate.

ReactivityMap Start 6-Bromo-1-chloronaphthalen-2-ol Path1 Path A: Direct C6 Coupling (Free Naphthol) Start->Path1 Standard Pd(0) Aqueous Base Path2 Path B: Protection Strategy (O-MOM/Benzyl) Start->Path2 MOM-Cl/Bn-Br Base Prod1 6-Aryl-1-chloronaphthalen-2-ol Path1->Prod1 Boronic Acid Pd(PPh3)4 Prod2 Protected 6-Aryl Intermediate Path2->Prod2 Boronic Acid Pd(dppf)Cl2 Final 1,6-Diaryl Naphthalene (C1 Activation) Prod1->Final Pd-PEPPSI or Buchwald Ligands Prod2->Final Deprotection then C1 Coupling

Figure 1: Chemoselective pathways. Path A utilizes the inherent reactivity difference between Br and Cl. Path B offers higher tolerance for sensitive boronic acids.

Detailed Experimental Protocols

Protocol A: Chemoselective C6-Arylation (Free Naphthol)

Best for: Rapid library generation, robust boronic acids.[1]

Principle: The C6-Br bond undergoes oxidative addition with standard Pd-catalysts (e.g., tetrakis) at moderate temperatures (


C).[1] The C1-Cl bond remains inert under these conditions due to the high energy barrier for oxidative addition at the sterically crowded peri-position.

Materials:

  • Substrate: 6-Bromo-1-chloronaphthalen-2-ol (1.0 equiv)[1]

  • Coupling Partner: Aryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the naphthol substrate, aryl boronic acid, and

    
    . Seal with a septum.[2] Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvent Addition: Inject degassed DME (concentration

    
     M) via syringe.
    
  • Base Addition: Add the degassed aqueous

    
     solution.
    
  • Reaction: Heat the biphasic mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The starting material (Br) should disappear; the mono-coupled product will form. If bis-coupling (reaction at Cl) is observed (rare), lower temp to 60°C.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH

    
     6 (to protonate the naphthoxide). Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Technical Insight: The free hydroxyl group forms a naphthoxide under basic conditions. This electron-rich species actually accelerates the oxidative addition at C6 via the "anionic effect," enhancing the rate difference between C6-Br and C1-Cl.[1]

Protocol B: Activation of C1-Chlorine (Difficult Coupling)

Best for: Synthesis of 1,6-disubstituted naphthalenes.[1]

Principle: After C6 is functionalized, the C1-Cl bond is extremely unreactive. To couple here, you must use electron-rich, bulky ligands (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) that can force oxidative addition at hindered chlorides.

Materials:

  • Substrate: 6-Aryl-1-chloronaphthalen-2-ol (from Protocol A)[1]

  • Catalyst System:

    
     (5 mol%) + XPhos  (10 mol%) OR Pd-PEPPSI-IPr  (2 mol%)
    
  • Base:

    
     (anhydrous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine the C1-chloro substrate, boronic acid (1.5 equiv), base, and catalyst precursor/ligand.

  • Reaction: Add anhydrous dioxane. Heat to 100–110°C for 12–18 hours.

    • Note: The high temperature is required to overcome the steric clash between the C1-substituent and the C8-peri-hydrogen.[1]

  • Workup: Filter through a pad of Celite to remove insolubles. Concentrate and purify.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (C6) Catalyst poisoning by free OHProtect OH as MOM ether or Benzyl ether before coupling.[1]
Loss of Selectivity (C1 reacts) Temperature too high; Ligand too activeSwitch to Pd(PPh3)4 (less active than Buchwald/NHC); Lower temp to 60°C.
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic)Use Pd(dppf)Cl2 ; Switch base to KF or CsF in anhydrous conditions.
Homocoupling (Biaryl) Oxygen present in systemRigorous degassing (sparge with Ar for 15 min); Add 10 mol% hydroquinone.

Workflow Visualization

Workflow cluster_0 Stage 1: C6-Selective Coupling cluster_1 Stage 2: C1-Difficult Coupling Step1 Start: 6-Br-1-Cl-2-Naphthol Step2 Add Pd(PPh3)4 + Ar-B(OH)2 Na2CO3, 80°C Step1->Step2 Check1 QC: Check for C1-Cl integrity Step2->Check1 Product1 Intermediate: 6-Aryl-1-chloro-2-naphthol Check1->Product1 Pass Step3 Add Pd-PEPPSI-IPr + Ar'-B(OH)2 K3PO4, 110°C Product1->Step3 Sequential Product2 Final: 1,6-Diaryl-2-naphthol Step3->Product2

Figure 2: Operational workflow for sequential functionalization.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95, 2457–2483. Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[4] Angewandte Chemie International Edition, 2002 , 41, 4176–4211. Link

  • Nguyen, H. N.; et al. "The first general palladium catalyst for the Suzuki-Miyaura and carbonyl enolate coupling of aryl arenesulfonates." Journal of the American Chemical Society, 2003 , 125, 11818-11819. (Demonstrates reactivity of sulfonates vs halides). Link

  • Billingsley, K.; Buchwald, S. W. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129, 3358–3366. (Source for XPhos/SPhos protocols). Link

  • Valente, C.; et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling."[1] Angewandte Chemie, 2006 , 45, 1815. (Source for sterically hindered coupling).[5] Link

Sources

Introduction: Unveiling the Potential of a Dihalogenated Naphthol Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 6-Bromo-1-chloronaphthalen-2-ol in Pharmaceutical Synthesis

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The strategic selection of starting materials and intermediates dictates the pace, cost, and ultimate success of a development campaign. 6-Bromo-1-chloronaphthalen-2-ol is a highly functionalized building block that offers medicinal chemists a powerful tool for constructing complex molecular architectures. Its utility stems from the orthogonal reactivity of its three key functional groups: a phenolic hydroxyl, a bromine atom, and a chlorine atom, all arrayed on a rigid naphthalene scaffold.

This guide provides an in-depth exploration of 6-Bromo-1-chloronaphthalen-2-ol as a pharmaceutical intermediate. We will move beyond a simple recitation of facts to explain the underlying chemical principles that make this molecule a valuable asset, particularly in the synthesis of targeted therapeutics like Selective Androgen Receptor Modulators (SARMs). The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Physicochemical Properties and Safety Data

A thorough understanding of an intermediate's properties is the foundation of its effective and safe use in the laboratory.

PropertyValueSource(s)
IUPAC Name 6-bromo-1-chloronaphthalen-2-ol[1]
CAS Number 102169-88-0[1]
Molecular Formula C₁₀H₆BrClO[1]
Molecular Weight 257.52 g/mol [1]
Appearance Typically a solid
Purity Commercially available up to 95%[1]
InChI Key KUQJGFGVAJMCNG-UHFFFAOYSA-N[2]

Safety & Handling: 6-Bromo-1-chloronaphthalen-2-ol, like many halogenated aromatic compounds, requires careful handling. It is classified as causing skin and serious eye irritation.[3][4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[3][6]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][6]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[3][6] For eye contact, rinse cautiously with water for several minutes.[3][6]

The Strategic Advantage: Orthogonal Reactivity

The primary value of 6-Bromo-1-chloronaphthalen-2-ol lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This is a fundamental concept in modern organic synthesis that allows for sequential, site-selective functionalization. The generally accepted reactivity hierarchy for these reactions is C–I > C–Br > C–Cl.[8] For this intermediate, this means the C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond.

This reactivity difference enables a synthetic strategy where the bromine at the C-6 position can be selectively coupled, leaving the chlorine at the C-1 position untouched for a subsequent, different transformation under more forcing conditions. The hydroxyl group at C-2 offers a third reactive handle for modifications such as etherification or esterification, further expanding the molecule's synthetic utility.

Caption: Logical workflow for the sequential functionalization of 6-Bromo-1-chloronaphthalen-2-ol.

Application Focus: Synthesis of SARM Precursors

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor.[9] They hold promise for treating conditions like osteoporosis and muscle wasting with fewer side effects than traditional anabolic steroids.[9][10] Many advanced SARM candidates are built upon complex, rigid scaffolds, for which substituted naphthalenes are ideal starting points.[11][12][13]

The 6-bromo-1-chloro-2-hydroxynaphthalene core provides a direct pathway to novel SARM structures. The C-6 position can be elaborated to introduce moieties that interact with key residues in the androgen receptor binding pocket, while the C-1 and C-2 positions can be modified to tune solubility, metabolic stability, and pharmacokinetic properties.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-6 Position

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-1-chloronaphthalen-2-ol with an arylboronic acid. This reaction is a cornerstone of modern C-C bond formation due to its functional group tolerance and generally high yields.[14][15]

Principle: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle begins with the selective oxidative addition of the Pd(0) catalyst into the more reactive C-Br bond. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the new biaryl C-C bond and regenerate the Pd(0) catalyst.[15][16]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents:

  • 6-Bromo-1-chloronaphthalen-2-ol (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask, add 6-Bromo-1-chloronaphthalen-2-ol (e.g., 258 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 182 mg, 1.2 mmol), and potassium carbonate (e.g., 415 mg, 3.0 mmol).

  • Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (e.g., 35 mg, 0.03 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and water (e.g., 2 mL) via syringe. The solvent should be degassed prior to use by bubbling with inert gas for 20-30 minutes.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL), followed by brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-chloro-6-(4-methoxyphenyl)naphthalen-2-ol.

Expected Results & Characterization

The successful synthesis will yield a new biaryl compound. The purity and identity should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Observations for 1-chloro-6-(4-methoxyphenyl)naphthalen-2-ol
¹H NMR Appearance of new aromatic signals corresponding to the 4-methoxyphenyl group (typically two doublets, ~6.9-7.5 ppm). A singlet for the methoxy group (~3.8 ppm). Disappearance of the characteristic pattern for the bromo-substituted naphthalene ring. A singlet for the phenolic -OH.
¹³C NMR Appearance of new carbon signals for the 4-methoxyphenyl ring, including the methoxy carbon (~55 ppm). Shift in the chemical shift of the C-6 carbon of the naphthalene core.
Mass Spec (ESI) A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated mass of the product (C₁₇H₁₃ClO₂), showing the characteristic isotopic pattern for a molecule containing one chlorine atom.
Yield 75-90% (post-purification)

Conclusion and Future Directions

6-Bromo-1-chloronaphthalen-2-ol is more than just a chemical; it is a platform for innovation in pharmaceutical synthesis. Its well-defined and differential reactivity allows for the controlled and sequential introduction of molecular complexity. As demonstrated in the synthesis of a SARM precursor, this intermediate enables the rapid construction of diverse chemical libraries. By mastering the regioselective chemistry of this building block, researchers can significantly accelerate the discovery and development of next-generation therapeutics. Future applications will undoubtedly expand as new cross-coupling technologies emerge, further unlocking the synthetic potential of this versatile and powerful intermediate.

References

  • TCI AMERICA - Spectrum Chemical (2018). Safety Data Sheet.
  • IJIRT (n.d.). Synthesis Bioactivity and Characterization of Substituted Naphthalenes and their Derivatives - an Overview.
  • Fisher Scientific (2011). Safety Data Sheet for 1-Bromo-2-naphthol.
  • ResearchGate (n.d.). Synthesis of Naphthalene Natural Products Dehydrocacalohastine and Musizin. Available at: [Link]

  • Mungole, A. (2025). Synthesis, characterization and antibacterial activity of 1‐([6‐bromo‐2‐hydroxy‐naphthalen‐1‐yl]arylphenyl)methyl). ResearchGate. Available at: [Link]

  • Fisher Scientific (2025). Safety Data Sheet for 1-Bromo-6-chlorohexane.
  • Meshram, J. S. et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol. International Journal of ChemTech Research.
  • Fisher Scientific (2025). Safety Data Sheet for 6-Bromo-2-naphthalenol.
  • ResearchGate (2007). Design and Synthesis of an Array of Selective Androgen Receptor Modulators. Available at: [Link]

  • Natural Micron Pharm Tech (2025). 1-Bromo-6-Chloronaphthalene Application.
  • PubMed (2006). Synthesis and SAR of novel hydantoin derivatives as selective androgen receptor modulators. Available at: [Link]

  • MDPI (2023). Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. Available at: [Link]

  • PubMed (2021). Synthesis of two new naphthalene-containing compounds and their bindings to human serum albumin. Available at: [Link]

  • PubMed (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of potent, substituted carbazoles as selective androgen receptor modulators (SARMs). Available at: [Link]

  • PubChem (n.d.). 6-Bromo-1-chloronaphthalene. Available at: [Link]

  • Advanced ChemBlocks (2026). 6-Bromo-1-chloro-2-naphthol 95%.
  • Indian Journal of Chemistry (2024). Synthesis, Computational and Biological Activities of 2-[2-(4-arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenes. Available at: [Link]

  • MDPI (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • Lumen Learning (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Available at: [Link]

  • University of Windsor (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
  • Taylor & Francis (n.d.). Selective androgen receptor modulators – Knowledge and References. Available at: [Link]

  • BenchChem (2025). A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

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Application Note: A Comprehensive Guide to the Synthesis of Azo Dyes Utilizing 6-Bromo-2-naphthalenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the synthesis, purification, and characterization of azo dyes using 6-Bromo-2-naphthalenol as a versatile coupling component. Azo dyes, characterized by the iconic nitrogen-nitrogen double bond (-N=N-), represent the largest and most diverse class of synthetic colorants.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the core diazotization and azo coupling reactions. We present field-proven, step-by-step protocols designed for reproducibility and safety, emphasizing the critical handling of thermally unstable diazonium salt intermediates. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage azo chemistry for the creation of novel chromophores for applications ranging from materials science to biological imaging and targeted therapeutics.

A Note on the Coupling Component: This guide focuses on the use of 6-Bromo-2-naphthalenol (6-bromo-β-naphthol, CAS 15231-91-1)[2][3]. The fundamental protocols herein can be adapted for other substituted naphthols. However, it is critical to note that for the azo coupling reaction with a 2-naphthol derivative, the electrophilic attack by the diazonium ion preferentially occurs at the activated 1-position (α-position)[4][5]. Therefore, a precursor like 6-Bromo-1-chloronaphthalen-2-ol would have this primary reaction site blocked by a chloro substituent, which would significantly hinder or prevent the desired coupling reaction under standard conditions.

Foundational Principles: The Chemistry of Azo Dye Formation

The synthesis of an azo dye is a classic two-step process in organic chemistry, elegant in its concept yet demanding in its execution.[6][7] It involves the transformation of a primary aromatic amine into a highly reactive diazonium salt, which then undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling partner.

Step 1: Diazotization - Forging the Electrophile

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[8][9] This reaction is conducted in a cold, acidic medium, where sodium nitrite (NaNO₂) serves as the source for the nitrosating agent, nitrous acid (HNO₂), which is generated in situ.[8][10]

Mechanism: The process begins with the protonation of nitrous acid by a strong mineral acid (e.g., HCl). The resulting species reacts with the primary amine to form an N-nitrosamine, which then tautomerizes and loses a water molecule to yield the resonance-stabilized aryldiazonium ion.[10]

Causality of Experimental Conditions:

  • Low Temperature (0-5 °C): This is the most critical parameter. Aryldiazonium salts are notoriously unstable and can decompose violently at higher temperatures, evolving nitrogen gas and forming phenols.[11][12] Maintaining a strict low-temperature environment is paramount for both yield and safety.

  • Strong Acid: An excess of strong acid is required to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, which would form undesirable triazene byproducts.[12]

Step 2: Azo Coupling - Creating the Chromophore

The azo coupling reaction is the defining step where the color is generated. It is an electrophilic aromatic substitution where the aryldiazonium ion (a weak electrophile) attacks an electron-rich aromatic ring (the coupling component).[4][13]

Mechanism with 6-Bromo-2-naphthalenol: 6-Bromo-2-naphthalenol, a derivative of β-naphthol, is an excellent coupling component. The hydroxyl (-OH) group is a powerful activating group, increasing the electron density of the naphthalene ring system.[4]

  • Activation: The reaction is performed under alkaline conditions (e.g., in a sodium hydroxide solution). This deprotonates the phenolic hydroxyl group to form a naphthoxide ion. This ion is even more strongly activated than the neutral naphthol, making it highly susceptible to electrophilic attack.[4]

  • Regioselectivity: The electrophilic attack by the diazonium ion occurs almost exclusively at the carbon atom at position 1 (the α-position adjacent to the hydroxyl group). This is because the intermediate carbocation formed by attack at this position is better stabilized by resonance, with two resonance structures that preserve the aromaticity of the adjacent benzene ring.[5]

Below is a diagram illustrating the overall reaction mechanism.

Azo_Dye_Synthesis_Mechanism Overall Reaction Mechanism cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling A Aromatic Amine (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B NaNO2, HCl 0-5 °C E Azo Dye Product B->E Electrophilic Attack C 6-Bromo-2-naphthalenol D Activated Naphthoxide Ion C->D NaOH (aq) D->E

Caption: The two-stage process of azo dye synthesis.

Critical Safety Protocols & Hazard Management

The synthesis of azo dyes involves substances that require careful handling. Adherence to safety protocols is not merely procedural; it is a prerequisite for successful and responsible research.

Core Safety Directives:

  • Diazonium Salt Instability: NEVER isolate diazonium salts in their dry, solid form, as they are sensitive to friction and shock and can be violently explosive.[11][12] Always keep them in a cold aqueous solution and use them immediately after preparation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and suitable chemical-resistant gloves.[14][15]

  • Ventilation: All procedures should be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[14]

  • Temperature Control: Use an ice-salt bath to ensure the reaction temperature for diazotization remains strictly between 0 and 5 °C.[11][12]

  • Waste Disposal: Quench any unreacted diazonium salts before disposal. Acidic waste should be neutralized carefully. Dispose of all chemical waste according to institutional and local regulations.[11][16]

Substance/Process Primary Hazard Mitigation Strategy
Aromatic Amines Toxicity, potential carcinogenicity.Handle in a fume hood, avoid skin contact.[12]
**Sodium Nitrite (NaNO₂) **Strong oxidizer, toxic if ingested.Keep away from organic materials. Store separately.
Concentrated Acids (HCl) Corrosive, causes severe burns.Add acid to water slowly. Wear acid-resistant gloves and face shield.
Diazotization Reaction Formation of unstable/explosive diazonium salts.Strict temperature control (0-5 °C). Use immediately. Do not isolate solid.[11][12]
Azo Dyes Potential for skin irritation or sensitization.Handle with gloves. Avoid creating dust.

Detailed Experimental Protocols

This section provides a reproducible, step-by-step workflow for the synthesis of an azo dye from a model primary aromatic amine (4-bromoaniline) and 6-Bromo-2-naphthalenol.

Required Reagents and Equipment
Reagents Equipment
4-Bromoaniline250 mL Beakers (x3)
6-Bromo-2-naphthalenol100 mL Graduated cylinders
Sodium Nitrite (NaNO₂)Magnetic stirrer and stir bars
Sodium Hydroxide (NaOH)Thermometer (-10 to 110 °C)
Concentrated Hydrochloric Acid (HCl, ~37%)Ice-salt bath
Distilled WaterBüchner funnel and filter flask
Ethanol (for recrystallization)Vacuum source
Starch-iodide indicator paperGlass filter paper
Sulfamic Acid or UreaWeighing scale
Workflow Overview

Caption: High-level overview of the synthesis and purification process.

Protocol Part A: Preparation of the 4-Bromobenzenediazonium Chloride Solution
  • Amine Suspension: In a 250 mL beaker, combine 4-bromoaniline (1.72 g, 10.0 mmol) with 25 mL of distilled water.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid (2.5 mL, ~30 mmol). The amine will dissolve to form its hydrochloride salt, which may then precipitate as a fine slurry.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to an internal temperature of 0-5 °C. It is crucial to maintain this temperature for the entire diazotization process.[8]

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.73 g, 10.5 mmol) in 10 mL of cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine hydrochloride suspension over 10-15 minutes. Keep the thermometer in the reaction mixture and ensure the temperature does not rise above 5 °C.[17] The solid should dissolve, resulting in a clear solution of the diazonium salt.

  • QC Check: After the addition is complete, stir for another 5 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. An immediate dark blue/black color indicates excess nitrous acid.

  • Quenching: If the test is positive, add a small amount of sulfamic acid or urea, portion-wise, until the starch-iodide test is negative (the paper remains white). This removes excess nitrous acid, which could lead to side reactions.[8]

  • Keep the resulting diazonium salt solution in the ice bath and proceed immediately to the next step.

Protocol Part B: The Azo Coupling Reaction
  • Prepare Coupling Solution: In a separate 250 mL beaker, dissolve 6-Bromo-2-naphthalenol (2.23 g, 10.0 mmol) in 40 mL of a 5% aqueous sodium hydroxide solution. Stir until fully dissolved and cool this solution in an ice bath to below 5 °C.[17]

  • Coupling: While stirring the naphthoxide solution vigorously, slowly add the cold diazonium salt solution (from Part A) over 15-20 minutes. A brightly colored precipitate of the azo dye will form immediately.[17]

  • Complete Reaction: Continue to stir the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction is complete.[1]

Protocol Part C: Isolation and Purification
  • Isolation: Collect the crude azo dye precipitate by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the solid on the filter paper with several portions of cold distilled water to remove any inorganic salts and unreacted starting materials.

  • Drying: Press the solid dry on the funnel by maintaining suction. Then, transfer the crude product to a watch glass and allow it to air-dry or dry in a desiccator.

  • Purification by Recrystallization: This is a critical step to obtain a pure product.[17][18] a. Transfer the crude, dry azo dye to an Erlenmeyer flask. b. Add a minimal amount of a suitable hot solvent (ethanol or glacial acetic acid are often good starting points) to dissolve the solid completely. Gentle heating on a hot plate is required.[17] c. If insoluble impurities remain, perform a hot gravity filtration. d. Allow the clear, hot solution to cool slowly to room temperature. e. Further cool the flask in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely.[18]

Product Characterization

Confirming the identity and purity of the synthesized dye is essential. The following techniques are standard in this field.

Technique Purpose Expected Observations / Data
Melting Point Assess purity.A sharp, defined melting point range indicates high purity.
UV-Visible Spectroscopy Determine the wavelength of maximum absorbance (λmax) and confirm color.A characteristic λmax in the visible region (400-700 nm) due to n → π* and π → π* electronic transitions.[19][20]
FT-IR Spectroscopy Identify key functional groups.Presence of a peak for the azo group (-N=N-) stretch (approx. 1450-1510 cm⁻¹), O-H stretch (broad, ~3200-3600 cm⁻¹), and aromatic C-H/C=C stretches.[21]
¹H-NMR Spectroscopy Elucidate the detailed chemical structure.A complex pattern of signals in the aromatic region (7-9 ppm) corresponding to the protons on the two different aromatic rings.

UV-Vis Sample Preparation: A stock solution of the purified dye is typically prepared in a suitable solvent (e.g., ethanol, DMSO) at a concentration of around 5 x 10⁻⁵ M. The absorbance spectrum is then recorded over a range of 250-700 nm.[19]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Dye Diazonium salt decomposed (temperature too high).Maintain strict temperature control (0-5 °C) during diazotization. Use the diazonium salt immediately.[11]
Incorrect pH for coupling reaction.Ensure the coupling medium is sufficiently alkaline to form the naphthoxide ion.
Dark, Tarry Product Side reactions due to excess nitrous acid or decomposition.Ensure excess nitrous acid is quenched with sulfamic acid before coupling. Check temperature control.
Difficulty with Recrystallization Incorrect solvent choice; product is too soluble or insoluble.Test solubility in a range of solvents (e.g., ethanol, methanol, acetic acid, acetone, toluene) to find one that dissolves the dye when hot but not when cold.[17]
Product "oils out" instead of crystallizing.The solution is likely supersaturated or cooling too quickly. Reheat to dissolve, add slightly more solvent, and allow to cool very slowly.

References

  • Filo. (2025, November 30). Reaction mechanims of diazonium ion with beta naphthol.
  • Benchchem. Technical Support Center: Synthesis of Azo Dyes.
  • Sheng, M., Frurip, D., & Gorman, D. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts.
  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts.
  • Benchchem. An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black.
  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. (n.d.). Who we serve.
  • Benchchem. Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • Meshram, J. S., et al. (2010). Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6-bromo-2-naphthol. International Journal of ChemTech Research, 2(3), 1823-1827.
  • Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration.
  • Popović-Bijelić, A., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 254, 119635.
  • Organic Chemistry Portal. Diazotisation.
  • ResearchGate. (PDF) A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate.
  • Matlock, B. UV-Vis chemometric analysis of azo dyes using NanoDrop QC Software. Thermo Fisher Scientific.
  • Wikipedia. Azo coupling.
  • ECHEMI. Regioselectivity in coupling reactions of α-naphthol.
  • Scribd. Chapter - 2 Synthesis and Purification of Monoazo Disperse Wes.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PMC. Spectral Studies of UV and Solar Photocatalytic Degradation of AZO Dye and Textile Dye Effluents Using Green Synthesized Silver Nanoparticles.
  • MDPI. (2025, September 2). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
  • Journal of Nanostructures. (2022, October 15). Solvent-Free Synthesis of Azo Dyes Based on β-Naphthol Using Nano-γ-Al2O3/Ti(IV) by Grinding Method.
  • Mustansiriyah Journal of Science. (2024, June 30). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator.
  • Journal of Basrah Researches ((Sciences)). (2022, July 31). Synthesis, Characterization and Analytical Study of New Azo Dye.
  • IKONICS. (2018, March 8). Diazo Safety Data Sheet.
  • Chemistry Stack Exchange. (2019, May 12). Why does Azo coupling of β-naphthol takes place at alpha position and not at gamma position.
  • Google Patents. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
  • University of Auckland. Working with Potentially Explosive Chemicals/Reactions.
  • University of New Brunswick. The Synthesis of Azo Dyes.
  • Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. (n.d.).
  • Zien Journals Publishing. Review, Analyses of azo dyes' synthesis, characterization and biological activity.
  • University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • CymitQuimica. CAS 15231-91-1: 6-Bromo-2-naphthalenol.
  • PubChem. 6-Bromo-1-chloronaphthalene.
  • Chemical-Suppliers. 6-Bromonaphthalen-2-ol | CAS 15231-91-1.
  • Cheméo. Chemical Properties of 2-Naphthalenol, 6-bromo- (CAS 15231-91-1).
  • Sigma-Aldrich. 6-Bromo-1-chloronaphthalene | 1000391-24-1.

Sources

Application Note: Chemo-selective Synthesis of Biaryl Scaffolds from 6-Bromo-1-chloronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The scaffold 6-bromo-1-chloronaphthalen-2-ol represents a unique "Janus" electrophile in organic synthesis. Its utility lies in the orthogonal reactivity of its three functional handles:

  • C6-Br: A distal, sterically accessible, and electronically activated position ideal for initial cross-coupling.

  • C1-Cl: A sterically congested position (peri-interaction with H8) that is significantly less reactive towards oxidative addition, allowing it to remain inert during C6 functionalization.

  • C2-OH: A versatile directing group that can be protected to modulate the electronic density of the naphthalene core.

This guide details the protocol for synthesizing biaryl compounds primarily via C6-selective Suzuki-Miyaura coupling . It further outlines high-energy protocols for subsequent functionalization at the difficult C1 position, enabling the construction of complex terphenyl or unsymmetrical biaryl architectures.

Chemical Logic & Reactivity Profile

The success of this synthesis relies on exploiting the bond dissociation energy (BDE) differences between the C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol) bonds, alongside steric differentiation.

Reactivity Hierarchy
  • Rank 1 (Most Reactive): C6-Br . In the presence of Pd(0), oxidative addition occurs here first.[1] The C6 position is electronically similar to a standard para-bromophenol derivative.

  • Rank 2: C2-OH . Acidic proton. Must be protected (e.g., methoxymethyl ether, methyl ether) to prevent catalyst poisoning and solubility issues.

  • Rank 3 (Least Reactive): C1-Cl . This bond is "deactivated" by steric crowding from the adjacent C2-substituent and the peri-hydrogen at C8. Standard catalytic systems will leave this bond intact.

Decision Matrix Visualization

ReactivityMap cluster_legend Reactivity Zones Start 6-Bromo-1-chloronaphthalen-2-ol Protect Step 1: OH Protection (MOM/Me/Bn) Start->Protect Essential Pre-requisite C6_Couple Step 2: C6-Selective Coupling (Standard Pd Ligands) Protect->C6_Couple Kinetic Control (Br > Cl) C1_Couple Step 3: C1-Activation (Bulky Ligands/High T) C6_Couple->C1_Couple Optional: Terphenyl Synthesis C6 = High Reactivity C6 = High Reactivity C1 = Steric Hindrance C1 = Steric Hindrance C6 = High Reactivity->C1 = Steric Hindrance

Caption: Sequential functionalization strategy exploiting the kinetic reactivity gap between C6-Br and C1-Cl.

Experimental Protocols

Phase A: Hydroxyl Protection (Mandatory)

Rationale: Free naphthols can form stable Pd-aryloxides that arrest the catalytic cycle. Protection also prevents deprotonation-induced electron donation that might prematurely deactivate the halide bonds.

Protocol:

  • Dissolve 6-bromo-1-chloronaphthalen-2-ol (1.0 equiv) in dry DCM or Acetone.

  • Add K₂CO₃ (2.0 equiv) and Methyl Iodide (1.5 equiv) or MOM-Cl (1.2 equiv) with DIPEA.

  • Stir at reflux (Acetone) or RT (DCM) until TLC indicates consumption of starting material (~4-6 h).

  • Validation: 1H NMR should show the disappearance of the broad singlet (-OH) and appearance of the protecting group signal (e.g., ~3.9 ppm for OMe).

Phase B: C6-Selective Suzuki-Miyaura Coupling

Objective: Install the first aryl ring at position 6 while leaving the C1-Cl intact.

Reagents:

  • Substrate: Protected 6-bromo-1-chloronaphthalen-2-ol (1.0 equiv).

  • Boronic Acid: Ar-B(OH)₂ (1.1 equiv).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (for sterically demanding boronic acids).

  • Base: Na₂CO₃ (2.0 M aq. solution, 2.5 equiv).

  • Solvent: Toluene/Ethanol (4:1 v/v) or DME/Water.

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk flask with the protected substrate, aryl boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed solvent mixture and aqueous base via syringe under Argon flow.

  • Reaction: Heat to 80–90 °C for 12–16 hours.

    • Note: Do not exceed 100 °C or use highly active ligands (like SPhos) at this stage, or you risk minor oxidative addition at C1.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Validation (Self-Check):

  • MS (ESI+): Look for the isotope pattern. The product should retain the specific 3:1 isotope ratio characteristic of a single Chlorine atom (M and M+2), while the 1:1 Bromine pattern disappears.

  • 1H NMR: The doublet at C5/C7 (ortho to Br) will shift significantly and lose the coupling to Br.

Phase C: C1-Functionalization (Advanced/Optional)

Objective: Activation of the sterically hindered C1-Chloride. This requires overcoming the peri-strain from the C8 proton.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%).

    • Why: Buchwald dialkylbiaryl phosphines are required to facilitate oxidative addition into the electron-rich and hindered C1-Cl bond [1].

  • Base: K₃PO₄ (anhydrous, 3.0 equiv).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Temperature: 100–110 °C.

Quantitative Comparison of Conditions

VariablePhase B (C6-Selective)Phase C (C1-Activation)
Target Halogen Bromine (Br)Chlorine (Cl)
Bond Energy ~81 kcal/mol~96 kcal/mol
Ligand Type Triarylphosphine (e.g., PPh₃)Dialkylbiaryl phosphine (e.g., XPhos)
Temperature Mild (80 °C)High (100-110 °C)
Base Aqueous Na₂CO₃Anhydrous K₃PO₄
Major Challenge Protodebromination (rare)Steric hindrance (peri-H8)

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle differences required for the two positions.

CatalyticCycle cluster_C6 Path A: C6-Br Coupling (Easy) cluster_C1 Path B: C1-Cl Coupling (Hard) Pd0_A L2Pd(0) OxAdd_A Oxidative Addition (Fast into C-Br) Pd0_A->OxAdd_A TransMet_A Transmetallation OxAdd_A->TransMet_A RedElim_A Reductive Elimination TransMet_A->RedElim_A RedElim_A->Pd0_A Pd0_B L2Pd(0) (Bulky Ligand) OxAdd_B Oxidative Addition (Slow into C-Cl) Pd0_B->OxAdd_B TransMet_B Transmetallation (Steric Crowding) OxAdd_B->TransMet_B RedElim_B Reductive Elimination TransMet_B->RedElim_B RedElim_B->Pd0_B

Caption: Comparison of catalytic cycles. Path B requires specialized ligands to force Pd into the hindered C1-Cl bond.

Troubleshooting Guide
  • Problem: Observation of de-halogenated product (reduction).

    • Cause: Solvent impurities (acting as hydride source) or excessive heating.

    • Fix: Use anhydrous solvents; switch to 1,4-dioxane; ensure Argon atmosphere is rigorous.

  • Problem: No reaction at C1-Cl.

    • Cause: Ligand not bulky/electron-rich enough.

    • Fix: Switch from PPh₃ to XPhos or RuPhos . The "biaryl" structure of the ligand protects the Pd center and boosts electron density for oxidative addition [2].

References

  • Suzuki-Miyaura Cross-Coupling : Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[2]1995 , 95, 2457–2483. Link

  • Ligand Effects in C-Cl Activation : Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc.[2][3]2007 , 129, 3358–3366. Link

  • Site-Selectivity in Polyhalogenated Arenes : Handy, S. T.; Zhang, Y. "Site-selective cross-coupling reactions of polyhalogenated heterocycles." Chem. Soc. Rev.2006 , 35, 155-166. Link

  • Naphthalene Functionalization : Anbarasan, P. et al. "Palladium-Catalyzed Carbon-Carbon Bond Formation on Naphthalenes." Chemical Communications. Link (Contextual grounding for naphthalene reactivity).

Sources

Application Note: Scalable Manufacturing of 6-Bromo-1-chloronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-1-chloronaphthalen-2-ol (CAS: 102169-88-0) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of Lesinurad (Zurampic), a URAT1 inhibitor for gout treatment.[1] High-purity synthesis of this regioisomer is challenging due to the competing electronic directing effects on the naphthalene ring.[1]

This application note details a scalable, robust manufacturing protocol for converting 6-bromo-2-naphthol to 6-bromo-1-chloronaphthalen-2-ol. We contrast two primary methodologies: Method A (N-Chlorosuccinimide) for high-purity pilot batches, and Method B (Sulfuryl Chloride) for cost-optimized commercial manufacturing.[1]

Retrosynthetic Strategy & Critical Process Parameters

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The hydroxyl group at C2 is a strong ortho/para director. However, in 2-naphthol derivatives, the C1 position (alpha) is kinetically favored over C3 due to the stability of the intermediate arenium ion (resonance preservation of the second ring).

Reaction Pathway

The presence of a bromine atom at C6 exerts a weak deactivating effect but does not significantly alter the regioselectivity directed by the C2-hydroxyl group.[1] The challenge lies in preventing over-chlorination (formation of 1,1-dichloro-2-naphthalenone species) and managing the exothermic nature of the reaction.[1]

Critical Process Parameters (CPPs)
ParameterTarget RangeImpact
Stoichiometry 1.00 – 1.05 eq (Cl source)Excess leads to dichlorination; Deficit leaves unreacted SM (difficult to separate).[1]
Temperature -5°C to 10°CHigher temps increase side-chain chlorination or oxidative dimerization.[1]
Solvent Polarity Dielectric Constant > 8Polar aprotic solvents (ACN, DMF) stabilize the transition state, improving rate and selectivity compared to Toluene.
Quench pH < 4 (Acidic)Basic quench can promote oxidative coupling of naphthols.

Workflow Visualization

The following diagram illustrates the decision matrix and process flow for the synthesis.

G Start Starting Material: 6-Bromo-2-naphthol Decision Scale / Cost Requirement Start->Decision MethodA Method A: NCS Route (High Purity / Pilot Scale) Solvent: Acetonitrile Decision->MethodA High Purity req. MethodB Method B: SO2Cl2 Route (Cost Optimized / Commercial) Solvent: DCM or Toluene Decision->MethodB Lowest Cost req. Reaction Chlorination Reaction Target: C1 Position MethodA->Reaction MethodB->Reaction IPC IPC Check (HPLC) Limit: SM < 0.5% Reaction->IPC IPC->Reaction Fail (Add Reagent) Workup Workup: Bisulfite Quench Phase Separation IPC->Workup Pass Cryst Crystallization (Heptane/EtOAc) Workup->Cryst Product Final Product: 6-Bromo-1-chloronaphthalen-2-ol Cryst->Product

Figure 1: Process flow diagram selecting between NCS and Sulfuryl Chloride routes based on manufacturing constraints.

Experimental Protocols

Method A: High-Purity Synthesis using N-Chlorosuccinimide (NCS)

Recommended for GLP tox batches or when gas scrubbing is unavailable.[1]

Reagents:

  • 6-Bromo-2-naphthol (1.0 eq)[1][2][3]

  • N-Chlorosuccinimide (NCS) (1.05 eq)[1]

  • Acetonitrile (10 vol)

  • Sodium Bisulfite (aq)

Protocol:

  • Charge a reactor with 6-Bromo-2-naphthol and Acetonitrile at 20°C. Stir until fully dissolved.

  • Cool the solution to 0–5°C.

  • Addition: Add NCS portion-wise over 60 minutes. Note: Exothermic.[1][4] Maintain internal temp < 10°C.

  • Reaction: Stir at 0–5°C for 2 hours. Allow to warm to 20°C over 1 hour.

  • IPC: Check HPLC. Target: Starting material < 0.5%.

  • Quench: Add 10% aqueous Sodium Bisulfite (2 vol) to destroy excess NCS. Stir for 30 mins.

  • Isolation:

    • Concentrate Acetonitrile under vacuum to ~3 vol.

    • Add Water (10 vol) to precipitate the crude product.

    • Filter and wash with water.[5]

  • Purification: Recrystallize from Heptane/Ethyl Acetate (9:1).

    • Expected Yield: 85-90%[1][6]

    • Purity: >99.5% (a/a)[7]

Method B: Scalable Synthesis using Sulfuryl Chloride ( )

Recommended for multi-kg to metric ton manufacturing.

Reagents:

  • 6-Bromo-2-naphthol (1.0 eq)[1][2][3]

  • Sulfuryl Chloride (1.02 eq)

  • Dichloromethane (DCM) or Toluene (8 vol)

Protocol:

  • Setup: Reactor must be equipped with a gas scrubber (NaOH) to trap HCl and

    
     off-gassing.[1]
    
  • Charge 6-Bromo-2-naphthol and DCM.[1] Cool to -5°C.[1][6]

  • Addition: Add Sulfuryl Chloride dropwise over 2 hours.

    • Critical: Rate of addition controls gas evolution. Do not rush.

  • Reaction: Stir at -5°C to 0°C for 4 hours.

  • IPC: Monitor for disappearance of SM. If reaction stalls, add 0.05 eq

    
    .
    
  • Workup:

    • Quench carefully with water (exothermic hydrolysis of residual acid chloride).

    • Separate organic layer.[1][8] Wash with sat.[4]

      
       followed by Brine.[4]
      
  • Solvent Swap: Distill off DCM while adding Heptane.

  • Crystallization: Cool the Heptane slurry to 0°C. Filter and dry.

    • Expected Yield: 90-95%[1]

    • Purity: >98.0% (May require a polish recrystallization for pharma grade).

Analytical Controls & Specifications

To ensure "Trustworthiness" in the supply chain, the following analytical markers must be met.

TestMethodSpecificationRationale
Assay HPLC (UV 254nm)> 98.0% w/wPotency for downstream coupling.
Regioisomer 1H-NMR / HPLC< 0.5%1-Chloro-2-naphthol (from de-bromination) or 3-chloro isomers.[1]
Over-chlorinated HPLC / GC< 0.1%Dichloro species can act as chain terminators in subsequent steps.
Loss on Drying Gravimetric< 0.5%Solvent entrapment affects stoichiometry.[1]

HPLC Method Parameters (Standard):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 mins.

  • Flow: 1.0 mL/min.[1]

Safety & Waste Management

Sulfuryl Chloride Hazards:

  • Reacts violently with water.[1]

  • Releases toxic HCl and

    
     gas.
    
  • Engineering Control: All reactors must be vented to a caustic scrubber (15% NaOH).

Waste Streams:

  • Aqueous Waste: Contains sulfite/sulfate and halides.[1] Neutralize to pH 7 before disposal.

  • Organic Waste: Halogenated solvents (DCM) must be segregated for incineration or recovery.

References

  • Lesinurad Patent (Process Chemistry)

    • Title: N-substituted (oxy- or thio-) acetamides for the treatment of hyperuricemia and gout.[1]

    • Source: World Intellectual Property Organiz
    • URL
    • Relevance: Describes the synthesis of Lesinurad intermediates, specifically the chlorination p
  • Organic Syntheses (Fundamental Reactivity)

    • Title: 6-Bromo-2-naphthol.[1][2][3][5][7]

    • Source: Org.[1][4][5][9][10] Synth. 1940, 20, 18; Coll. Vol. 3, p.132.

    • URL:[Link]

    • Relevance: Establishes the foundational method for synthesizing the starting material (6-bromo-2-naphthol)
  • Process Safety in Chlorination: Title: Scale-up of Chlorination Reactions using Sulfuryl Chloride. Source: Organic Process Research & Development (General Reference for handling). Context: Supports the engineering controls (scrubbers) required for Method B.
  • Compound Data & Availability

    • Title: 6-Bromo-1-chloronaphthalen-2-ol (CAS 102169-88-0).[1]

    • Source: ChemicalBook / PubChem.[1]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-1-chloronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Yield and Purity for Lesinurad Intermediate (RDEA594) Assigned Specialist: Senior Application Scientist Status: Open Reference ID: KB-SYN-6BR-1CL

Executive Summary & Reaction Overview

The Challenge: The synthesis of 6-Bromo-1-chloronaphthalen-2-ol (from 6-bromo-2-naphthol) is a critical step in the manufacturing of URAT1 inhibitors like Lesinurad. While the chemistry appears to be a straightforward Electrophilic Aromatic Substitution (EAS), users frequently report yield losses due to regioselectivity issues (C1 vs. C3) , over-chlorination (formation of 1,1-dichloro-2(1H)-naphthalenone) , and oxidative degradation (quinone formation).

The Solution: This guide transitions from "recipe-following" to "process control." We prioritize the N-Chlorosuccinimide (NCS) route over Sulfuryl Chloride (


) for high-value applications due to its superior kinetic control, although we address both.
Reaction Pathway Visualization

Optimizing temperature and pressure for 6-Bromo-1-chloronaphthalen-2-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific thermodynamic and kinetic challenges associated with 6-Bromo-1-chloronaphthalen-2-ol . This scaffold is a critical bifunctional intermediate; its utility relies on the differential reactivity between the C1-Chloro (sterically hindered, chemically inert) and C6-Bromo (accessible, reactive) sites.

Key Optimization Parameters:

  • Synthesis (Chlorination): Strict temperature control (

    
    ) is required to prevent over-chlorination or oxidation to quinones.[1]
    
  • Cross-Coupling (Suzuki/Buchwald): Temperature windows of

    
     favor C6-Br activation.[1] Temperatures 
    
    
    
    risk activating the C1-Cl bond or causing hydrodehalogenation.[1]
  • Pressure: Utilized primarily to enhance solubility in polar protic solvents during coupling, but must be balanced against the risk of accelerating side reactions.

Module 1: Synthesis & Formation (Upstream)

Context: The standard route involves the regioselective chlorination of 6-bromo-2-naphthol .[1] The hydroxyl group at C2 strongly activates the C1 position (ortho), but thermal energy must be managed to prevent side reactions.

Q1: I am observing the formation of 1,1-dichloro-2-naphthalenone. How do I stop this?

Diagnosis: This is a classic "over-chlorination" issue caused by excessive temperature or uncontrolled reagent addition . The introduction of a second chlorine atom at C1 disrupts aromaticity, leading to the ketone (naphthalenone).

Troubleshooting Protocol:

  • Temperature Control: Maintain the reaction vessel at -10°C to 0°C . Do not allow the exotherm to spike the temperature above 5°C.

  • Reagent Switch: If using Sulfuryl Chloride (

    
    ), switch to N-Chlorosuccinimide (NCS) .[1][2] NCS provides a slower, more controlled release of electrophilic chlorine.
    
  • Solvent System: Use Dichloromethane (DCM) or Acetonitrile (MeCN) .[2] Avoid protic solvents (like methanol) at this stage, as they can stabilize the transition state for over-chlorination.

ParameterOptimal RangeConsequence of Deviation
Temperature -10°C to 0°C> 20°C: Formation of 1,1-dichloro impurities.[1][2]
Pressure Atmospheric (1 atm)High P: Not required; may increase solubility of impurities.[2]
Stoichiometry 1.0 : 1.05 (Substrate:NCS)> 1.1 eq: Immediate over-chlorination.[2]
Q2: My reaction yield is low because the starting material (6-bromo-2-naphthol) isn't dissolving. Should I increase the temperature?

Diagnosis: Do not increase the temperature during the chlorination step. 6-bromo-2-naphthol has poor solubility in non-polar solvents, but increasing T will ruin the regioselectivity.[1]

Solution:

  • Solvent Volume: Increase the solvent dilution factor (from 5V to 10V or 15V).

  • Co-solvent: Add 5-10% DMF (Dimethylformamide) to the DCM. This drastically improves solubility without requiring heat.

  • Heterogeneous Reaction: It is acceptable if the starting material is a suspension. As the dissolved portion reacts, more solid will dissolve (Le Chatelier’s principle).

Module 2: Cross-Coupling Applications (Downstream)

Context: Users typically utilize this molecule to couple at the C6-Br position while leaving the C1-Cl intact for later stages.[3]

Q3: I am losing the C1-Chlorine during my Suzuki coupling at C6. How do I prevent this?

Diagnosis: You are likely operating above the thermal activation threshold for the C-Cl bond, or using a catalyst system that is too promiscuous (e.g., bulky, electron-rich phosphines at high T).[2]

Thermodynamic Logic:

  • C-Br Bond Energy: ~68 kcal/mol (Reacts first).[1]

  • C-Cl Bond Energy: ~81 kcal/mol (Reacts second).[1]

  • Sterics: The C1-Cl is shielded by the adjacent C2-OH and the peri-hydrogen at C8.

Optimization Protocol:

  • Temperature Cap: Limit reaction temperature to 60–80°C . Avoid refluxing in high-boiling solvents (e.g., Toluene/Water reflux at 110°C) unless necessary.[1]

  • Catalyst Selection: Use Pd(PPh3)4 or Pd(dppf)Cl2 .[2] Avoid highly active catalysts like Pd-PEPPSI-IPr or XPhos unless performing the reaction at room temperature, as these can activate the chloride.

  • Base Selection: Use weak bases (

    
    , 
    
    
    
    ) rather than strong alkoxides (
    
    
    ), which can promote dehalogenation.[2]
Q4: Can I use a pressure vessel (sealed tube) to speed up the coupling?

Answer: Yes, but with specific constraints.

  • Benefit: Pressure allows you to use low-boiling polar solvents (MeOH, Acetone, THF) at temperatures slightly above their boiling points (e.g., heating THF to 80°C).[2] This improves the solubility of the naphthol salt.

  • Risk: High pressure (Hydrogen atmosphere) is strictly forbidden as it will cause hydrodehalogenation (stripping off both Br and Cl). Ensure the vessel is purged with Argon or Nitrogen .

Module 3: Visualizing the Workflow

Diagram 1: Synthesis & Selectivity Pathway

This diagram illustrates the critical temperature-dependent divergence in the synthesis of 6-Bromo-1-chloronaphthalen-2-ol.[1][2]

SynthesisPathway Start 6-Bromo-2-naphthol Reagent Chlorination (NCS or SO2Cl2) Start->Reagent Path_Cold Temp: -10°C to 0°C Kinetic Control Reagent->Path_Cold Path_Hot Temp: > 25°C Thermodynamic/Over-reaction Reagent->Path_Hot Product 6-Bromo-1-chloronaphthalen-2-ol (Target) Path_Cold->Product Regioselective Substitution SideProduct 1,1-Dichloro-2-naphthalenone (Dead End) Path_Hot->SideProduct Loss of Aromaticity

Caption: Kinetic control at low temperatures favors the target C1-substitution, while elevated temperatures lead to destructive dearomatization.[1][2]

Diagram 2: Cross-Coupling Decision Tree

A logic flow for troubleshooting yield and selectivity issues during downstream applications.

CouplingLogic Problem Issue: Low Yield or Selectivity in C6-Br Coupling Check_T Check Temperature Problem->Check_T High_T T > 100°C Check_T->High_T Opt_T T = 60-80°C Check_T->Opt_T Result_High C1-Cl Activation detected? (Dechlorination) High_T->Result_High Result_Opt Check Solubility Opt_T->Result_Opt Action_High LOWER TEMP Switch to Pd(dppf)Cl2 Result_High->Action_High Solubility_Issue Poor Solubility? Result_Opt->Solubility_Issue Action_Pressure Use Pressure Vessel (Argon atm, THF/MeOH) Solubility_Issue->Action_Pressure Yes Action_Standard Standard Reflux Solubility_Issue->Action_Standard No

Caption: Troubleshooting logic for maximizing C6-Br coupling efficiency while preserving the C1-Cl bond.

Module 4: Summary of Physicochemical Properties

PropertyValue / BehaviorRelevance to Protocol
Melting Point ~120–125°C (Est.)[1][2][4]Solid handling; ensure T < MP during drying to prevent caking.
Solubility (Water) NegligibleRequires organic co-solvents (THF, DMF, MeCN) for reactions.[2]
Solubility (DCM) ModerateGood for synthesis; poor for high-temp coupling.[1][2]
pKa (-OH) ~9.0–9.5Acidic enough to be deprotonated by

; facilitates coupling via naphtholate.[1][2]
Reactivity Order C6-Br > C1-ClBasis for chemoselective functionalization.[1][2][3]

References

  • Koelsch, C. F. (1955). "6-Bromo-2-naphthol".[1][2][4][5][6][7] Organic Syntheses, Coll.[4] Vol. 3, p. 132. Link[1][2]

    • Foundational text for the synthesis of the 6-bromo precursor.
  • Podgoršek, A., et al. (2009). "Halogenation of Organic Compounds Using Elemental Halogens or Halides". Current Organic Chemistry, 13(8). Link

    • Mechanistic review of electrophilic halogenation and temper
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link[1]

    • Authoritative source on coupling selectivity (C-Br vs C-Cl).
  • Lott, J., et al. (2022).[8] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings". Journal of the American Chemical Society. Link[1]

    • Advanced insights into ligand-controlled site selectivity in polyhalogen

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 6-Bromo-1-chloronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for tackling catalyst deactivation, a common challenge when utilizing 6-Bromo-1-chloronaphthalen-2-ol in catalytic reactions. The unique structure of this substrate, featuring two distinct halogen atoms and a hydroxyl group on a naphthalene core, presents specific challenges that require a nuanced approach to experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) using 6-Bromo-1-chloronaphthalen-2-ol has stalled or is showing very low conversion. What is the most likely cause?

A1: When a reaction stalls using a multi-halogenated substrate like 6-Bromo-1-chloronaphthalen-2-ol, the primary suspect is catalyst poisoning or deactivation.[1][2] This substrate presents several potential pathways for poisoning your catalyst, most commonly a palladium-based system.

The principal mechanisms include:

  • Halide Poisoning: Both bromide and chloride ions, generated during the catalytic cycle or present as impurities, can strongly coordinate to the active palladium center.[1][3] This blocks the sites required for oxidative addition or other key steps, effectively killing the catalyst.

  • Substrate-Induced Deactivation: The hydroxyl (-OH) group on the naphthalene ring can coordinate with the metal center. This interaction can alter the electronic properties of the catalyst, potentially hindering its activity.

  • Formation of Inactive Catalyst Species: The reaction may lead to the formation of stable, inactive palladium complexes, such as palladium black (nanoparticle agglomeration), especially if the active Pd(0) species is not properly stabilized by ligands.[4]

  • Impurity-Driven Poisoning: Commercially available or synthesized 6-Bromo-1-chloronaphthalen-2-ol may contain trace impurities, such as sulfur-containing compounds, which are potent catalyst poisons.[5]

Q2: What are the tell-tale signs of catalyst deactivation in my reaction flask?

A2: Visual and observational cues can often provide the first evidence of catalyst deactivation. Key signs include:

  • Reaction Stagnation: The most obvious sign is a reaction that ceases to progress, as monitored by techniques like TLC, LC-MS, or GC-MS.

  • Color Change: A distinct color change in the reaction mixture, such as the formation of a black precipitate (palladium black), is a strong indicator of catalyst decomposition and agglomeration.[6]

  • Increased Catalyst Loading Required: If you find that you need significantly higher catalyst loadings to achieve the same conversion compared to simpler substrates, it suggests that a portion of the catalyst is being deactivated.[6]

  • Inconsistent Results: High variability in yield and reaction time between seemingly identical batches can point to trace impurities or subtle variations in reaction setup (e.g., atmospheric integrity) that lead to catalyst poisoning.[6]

In-Depth Troubleshooting and Mitigation Strategies

Q3: My reaction has stalled. How can I systematically troubleshoot the problem?

A3: A logical, step-wise approach is crucial for identifying and resolving the issue. The following workflow provides a structured troubleshooting path.

G cluster_0 Troubleshooting Workflow A Problem: Reaction Stalled/ Low Conversion B Step 1: Verify Reagent Purity & Reaction Setup Integrity A->B Initial Check C Step 2: Optimize Reaction Conditions B->C If Purity/Setup OK D Step 3: Conduct Diagnostic Poisoning Experiment C->D If Optimization Fails E Step 4: Implement Mitigation Strategy D->E If Poisoning Confirmed F Outcome: Successful Reaction E->F Successful Mitigation

Caption: A logical workflow for troubleshooting catalyst deactivation.

Q4: Can you elaborate on the mechanisms of halide poisoning with this specific substrate?

A4: Certainly. 6-Bromo-1-chloronaphthalen-2-ol is a challenging substrate because it introduces two different halides into the catalytic cycle. The generally accepted catalytic cycle for a cross-coupling reaction involves the oxidative addition of the aryl halide to a Pd(0) center.

G Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Substrate) Poison Poisoning Pathways Pd0->Poison Excess Halide (X⁻) PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Organometallic Reagent (e.g., R-B(OH)₂) PdII->Poison Strong Coordination PdII_Nu L₂Pd(II)(Ar)(Nu) Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Product (Ar-Nu) Inactive Inactive Species [L₂Pd(X)₂] [L₂Pd(Ar)(X)]-halide adducts Poison->Inactive

Caption: The catalytic cycle showing points of halide interference.

As the reaction proceeds, halide ions (X⁻ = Br⁻ or Cl⁻) are released. These ions can:

  • Competitively Bind to Pd(0): Excess halide ions in solution can coordinate to the active Pd(0) catalyst, making it less available for the crucial oxidative addition step.

  • Stabilize Pd(II) Intermediates: Halides can form stable anionic palladium(II) complexes (e.g., [L₂Pd(Ar)X₂]⁻). These species can be slow to undergo subsequent steps like transmetalation or reductive elimination, thereby slowing or stopping the catalytic cycle.[7]

  • Promote Catalyst Leaching: In the case of heterogeneous catalysts, halide ions can facilitate the leaching of palladium from the solid support into the solution, leading to irreversible catalyst loss.[7]

Given the two halogens, you may also face challenges with selectivity. The C-Br bond is typically more reactive towards oxidative addition than the C-Cl bond. However, reaction conditions can influence this, potentially leading to a mixture of products or complex catalyst deactivation pathways if both sites react.

Experimental Protocols & Data

Q5: How do I perform a definitive diagnostic experiment to confirm catalyst poisoning?

A5: A "catalyst poison spiking" experiment is a reliable method. It allows you to isolate the effect of your substrate from other potential issues.

Protocol: Catalyst Poisoning Diagnostic Experiment

Objective: To determine if 6-Bromo-1-chloronaphthalen-2-ol or its impurities are poisoning the catalyst.

Materials:

  • Your standard palladium catalyst and ligand system.

  • A "clean," simple aryl halide (e.g., 4-bromotoluene).

  • Your 6-Bromo-1-chloronaphthalen-2-ol substrate.

  • All other necessary reagents (base, solvent, coupling partner) of high purity.

  • Three identical reaction vessels.

Procedure:

  • Setup Reaction A (Control):

    • In vessel A, set up your standard cross-coupling reaction using the "clean" aryl halide (4-bromotoluene).

    • Run the reaction under your optimized conditions. This reaction should proceed to high conversion and serves as your positive control.

  • Setup Reaction B (Test Reaction):

    • In vessel B, set up your reaction using 6-Bromo-1-chloronaphthalen-2-ol.

    • Run this reaction in parallel with Reaction A. This is your test case.

  • Setup Reaction C (Spiking Experiment):

    • In vessel C, set up the identical "clean" reaction as in vessel A.

    • Allow the reaction to proceed for 15-30 minutes to ensure it has initiated successfully.

    • Add a small amount (e.g., 0.1 to 0.2 equivalents relative to the clean substrate) of 6-Bromo-1-chloronaphthalen-2-ol to the reaction mixture.

  • Monitor and Analyze:

    • Monitor the progress of all three reactions over time using an appropriate analytical method (TLC, LC-MS, etc.).

Interpreting the Results:

ReactionObservationInterpretation
A (Control) Proceeds to high conversion as expected.The catalyst system and reagents (excluding your specific substrate) are active and competent.
B (Test) Stalls or shows low conversion.Confirms the issue is related to the use of 6-Bromo-1-chloronaphthalen-2-ol.
C (Spiking) The reaction rate significantly slows or stops completely after the addition of the naphthalenic substrate.This is strong evidence of catalyst poisoning. The substrate or impurities within it are actively deactivating the catalyst.
C (Spiking) The reaction rate is unaffected.The issue is less likely to be rapid poisoning and may be related to the inherent low reactivity of the substrate itself under the chosen conditions.
Q6: I've confirmed poisoning. What are the most effective mitigation strategies?

A6: Once poisoning is confirmed, you can employ several strategies, often in combination.

1. Ligand Modification: The choice of ligand is critical. Standard ligands like triphenylphosphine may not be robust enough.

  • Use Bulky, Electron-Rich Phosphines: Ligands like t-butyl-XPhos, SPhos, or RuPhos can promote the desired reductive elimination step and sterically shield the palladium center from inhibitory species.

  • Consider N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, creating robust catalysts that are often more resistant to deactivation.

2. Scrutinize Reagent Purity and Setup:

  • Substrate Purification: Recrystallize or perform column chromatography on your 6-Bromo-1-chloronaphthalen-2-ol to remove potential impurities.

  • Strictly Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) using well-dried solvents and glassware.[6] Oxygen can lead to the formation of inactive Pd(II) species and promote the homocoupling of boronic acid partners in Suzuki reactions.[4]

3. Adjust Reaction Parameters:

  • Base and Solvent Screening: The choice of base and solvent can profoundly impact catalyst stability and activity.[6] For Suzuki reactions, consider switching from carbonates (e.g., K₂CO₃) to phosphates (e.g., K₃PO₄). Screen aprotic polar solvents like dioxane, THF, or DMF.

  • Temperature Optimization: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition.[6] Find the minimum temperature required for efficient reaction.

4. Catalyst Regeneration:

  • Homogeneous Catalysts: Regeneration is generally not feasible for poisoned catalysts in solution.

  • Heterogeneous Catalysts: If you are using a supported catalyst (e.g., Pd on carbon), regeneration might be possible but is challenging. Methods can include chemical washing with solutions like NH₄Cl to remove adsorbed poisons or thermal treatments.[3][8][9] However, success is not guaranteed, and the catalyst's initial activity may not be fully restored.

References

  • Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption - PMC. (2026, January 2). Vertex AI Search.
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem. Vertex AI Search.
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. Vertex AI Search.
  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles | Industrial & Engineering Chemistry Research - ACS Public
  • Cross-Coupling Reactions Guide. Vertex AI Search.
  • Catalyst Poisoning: Palladium & Platinum | StudySmarter. (2024, August 27). Vertex AI Search.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Vertex AI Search.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Vertex AI Search.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P)
  • Catalyst poisoning - Wikipedia. Vertex AI Search.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (2008, April 9). Vertex AI Search.
  • Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery - MDPI. (2017, September 19). Vertex AI Search.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (2008, March 13). Vertex AI Search.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Vertex AI Search.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Vertex AI Search.
  • Catalyst Deactivation, Poisoning and Regeneration - MDPI. (2019, August 5). Vertex AI Search.
  • Heck reaction - Chemistry LibreTexts. (2023, January 22). Vertex AI Search.

Sources

Validation & Comparative

1H NMR interpretation and assignment for 6-Bromo-1-chloronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Interpretation and Assignment of 6-Bromo-1-chloronaphthalen-2-ol

Authored by: A Senior Application Scientist

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of progress. For researchers working with complex aromatic systems, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable analytical technique. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 6-Bromo-1-chloronaphthalen-2-ol, a polysubstituted naphthalene derivative.

This document moves beyond a simple recitation of spectral data. It is designed for researchers, scientists, and drug development professionals who require a deeper understanding of the why behind spectral assignments. We will explore the causal relationships between molecular structure and NMR observables, grounding our interpretation in the fundamental principles of chemical shift theory and spin-spin coupling. By comparing theoretical predictions with experimental data from analogous compounds, this guide serves as a practical framework for interpreting complex aromatic spectra.

The Structural Landscape: Electronic Effects at Play

The ¹H NMR spectrum of 6-Bromo-1-chloronaphthalen-2-ol is dictated by the electronic interplay of its substituents on the rigid naphthalene core. Understanding these influences is paramount to a logical spectral assignment.

  • The Naphthalene Core: The fused aromatic rings generate a significant ring current effect, which strongly deshields the protons on the periphery, pushing their chemical shifts downfield into the characteristic 6.5-8.5 ppm range.[1][2]

  • Hydroxyl Group (-OH) at C-2: As a potent electron-donating group (EDG) through resonance, the hydroxyl group significantly shields the ortho (H-3) and para (H-4, though H-4 is technically meta to the OH) positions, causing an upfield shift in their signals. The proton of the hydroxyl group itself typically appears as a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.[3][4]

  • Chlorine (-Cl) at C-1: Chlorine is an electron-withdrawing group (EWG) via induction but a weak electron-donating group through resonance. Its net effect is deactivating. It will deshield nearby protons, particularly the ortho proton (H-8, which is also a peri proton) and the meta proton (H-3).

  • Bromine (-Br) at C-6: Similar to chlorine, bromine is an inductively withdrawing and weakly resonance-donating halogen. It will deshield protons in its vicinity, most notably the ortho protons (H-5 and H-7).

The combination of these competing electronic effects results in a unique chemical environment for each of the five aromatic protons, allowing for their individual resolution and assignment.

Deconstructing the Spectrum: A Proton-by-Proton Analysis

Let's systematically predict the appearance of each aromatic proton signal, from its chemical shift to its coupling pattern. The protons are numbered according to standard naphthalene nomenclature as H-3, H-4, H-5, H-7, and H-8.

Predicted Chemical Shifts and Coupling Constants

The following table summarizes the predicted ¹H NMR data. These predictions are derived from established substituent effects and data from analogous compounds, such as 6-bromo-2-naphthol and 1-chloronaphthalene.[1][2][5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Assignment
OH 5.0 - 9.0broad singlet (br s)N/ALabile proton, shift is solvent and concentration dependent.
H-3 7.15 - 7.25doublet (d)³JH3-H4 ≈ 8.5-9.0 HzStrongly shielded by ortho -OH group. Coupled only to H-4.
H-4 7.75 - 7.85doublet (d)³JH4-H3 ≈ 8.5-9.0 HzDeshielded by para -Cl and meta -OH. Coupled only to H-3.
H-8 8.05 - 8.15doublet (d)³JH8-H7 ≈ 8.5-9.0 HzSubject to deshielding from the C1-Cl and the bay-region steric interaction.
H-7 7.55 - 7.65doublet of doublets (dd)³JH7-H8 ≈ 8.5-9.0 Hz, ⁴JH7-H5 ≈ 2.0-2.5 HzOrtho coupling to H-8 and meta coupling to H-5.
H-5 7.80 - 7.90doublet (d)⁴JH5-H7 ≈ 2.0-2.5 HzDeshielded by ortho -Br group. Appears as a narrow doublet due to meta coupling.

Note: The chemical shifts are estimates based on additive substituent effects and may vary in different deuterated solvents.

Visualizing the Coupling Network

The through-bond scalar couplings (J-couplings) provide the definitive roadmap for assigning the spectrum. The diagram below illustrates the key ortho (³J) and meta (⁴J) coupling relationships between the aromatic protons.

G cluster_mol 6-Bromo-1-chloronaphthalen-2-ol cluster_protons Proton Assignments & Couplings mol H3 H-3 H4 H-4 H3->H4 ³J (ortho) H5 H-5 H7 H-7 H5->H7 ⁴J (meta) H8 H-8 H7->H8 ³J (ortho)

Caption: Standard workflow for ¹H NMR data acquisition.

  • Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" involves adjusting the magnetic field homogeneity to achieve sharp, symmetrical peaks.

  • Parameter Setup:

    • Pulse Angle: 90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds (to allow for full relaxation of protons between scans)

    • Number of Scans: 8 to 16 scans for a moderately concentrated sample.

  • Acquisition: Initiate the experiment. The spectrometer applies radiofrequency pulses and records the resulting Free Induction Decay (FID).

  • Data Processing:

    • Fourier Transform: The FID (time-domain data) is converted into the spectrum (frequency-domain data).

    • Phasing: The spectrum is phased to ensure all peaks are in the positive absorption mode with a flat baseline.

    • Baseline Correction: A polynomial function is applied to correct any baseline distortions.

    • Integration: The area under each peak is integrated to determine the relative number of protons.

    • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

Conclusion

The ¹H NMR spectrum of 6-Bromo-1-chloronaphthalen-2-ol presents a fascinating case study in the interplay of substituent effects on a rigid aromatic scaffold. A logical, step-by-step analysis, grounded in the principles of shielding, deshielding, and spin-spin coupling, allows for a confident and complete assignment of all proton signals. By understanding the causal links between the molecular structure and the resulting NMR spectrum, researchers can leverage this powerful technique not just as a means of confirmation, but as a predictive tool in the design and synthesis of new chemical entities. The methodologies and interpretive framework presented in this guide are broadly applicable, providing a robust approach for tackling the structural elucidation of other complex aromatic molecules.

References

  • Abraham, R. J., et al. "The prediction of 1H NMR chemical shifts in organic compounds." Spectroscopy Asia, 2004. Available at: [Link]

  • Abraham, R. J., et al. "1H Chemical Shifts in NMR. Part 20--anisotropic and Steric Effects in Halogen Substituent Chemical Shifts (SCS), a Modelling and Ab Initio Investigation." Magnetic Resonance in Chemistry, 2004, DOI: 10.1002/mrc.1369. Available at: [Link]

  • You, C., et al. "Supporting Information." RSC Advances, 2016. While not directly on the target molecule, this provides examples of NMR spectra for various substituted aromatic compounds. Available at: [Link]

  • Meshram, J. S., et al. "Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6-bromo-2-naphthol." International Journal of ChemTech Research, 2010.
  • Peat, I. R., & Reynolds, W. F. "Comparison of experimental values for corresponding coupling constants in naphthalene and styrene." ResearchGate, 2011. Discusses coupling constants in naphthalene systems. Available at: [Link]

  • Supporting Information for various organic syntheses, providing numerous examples of assigned ¹H NMR spectra for complex aromatic systems. Available at: [Link]

  • Müller, A., et al. "On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study." ChemistrySelect, 2022. Provides insights into the NMR of hydroxy-naphthalenes. Available at: [Link]

  • Fukazawa, Y., et al. "Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives." MDPI, 2012. Contains assigned ¹H NMR data for various naphthalene derivatives. Available at: [Link]

  • Patil, R., et al. "1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones." Magnetic Resonance in Chemistry, 2021. Provides detailed NMR analysis of substituted naphthalenes. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. "NMR Coupling Constants." Provides typical ranges for various ¹H-¹H coupling constants. Available at: [Link]

  • Gasser, F., et al. "Ring Expansion of 1-Indanones to 2-Halo-1-naphthols as an Entry Point to Gilvocarcin Natural Products." Organic Letters, 2021. Contains experimental details and characterization for related halonaphthols. Available at: [Link]

  • Patil, R., et al. "1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones." PMC, 2021. Available at: [Link]

  • Scribd. "Coupling Constants For 1h and 13c NMR." A general reference for coupling constant values. Available at: [Link]

  • Reddit r/chemistry. "Chemical Shift of Ortho and Meta Protons in Substituted Naphthalenes." An informal discussion illustrating common points of confusion and interest in naphthalene NMR. Available at: [Link]

  • PubChem. "6-Bromo-1-chloronaphthalene." National Center for Biotechnology Information. Available at: [Link]

  • Brown, D. "INDEX of 1H NMR spectra of organic compounds." A useful educational resource with a large collection of spectra. Available at: [Link]

  • PrepChem. "Synthesis of 6-Bromo-2-naphthol." Provides synthetic procedures for related compounds. Available at: [Link]

  • PubChem. "1-Bromo-6-chloronaphthalene." National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. "1 H NMR spectra of the hydroxyl proton resonances of 1,1'-bi-2-naphthol." Example of hydroxyl proton signals in naphthol systems. Available at: [Link]

  • Organic Chemistry Data & Info. "NMR Spectroscopy – 1H NMR Chemical Shifts." A comprehensive database of chemical shifts. Available at: [Link]

  • Gzella, A., et al. "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds." MDPI, 2014. Discusses the behavior of hydroxyl protons in NMR. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of 6-Bromo-1-chloronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Fragmentation Analysis: 6-Bromo-1-chloronaphthalen-2-ol vs. Mono-Halogenated Analogs

Executive Summary & Scope

Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 6-Bromo-1-chloronaphthalen-2-ol (


) against its mono-halogenated precursors, 6-Bromo-2-naphthol  and 1-Chloro-2-naphthol .

Significance: 6-Bromo-1-chloronaphthalen-2-ol is a critical di-halogenated intermediate, often encountered in the synthesis of advanced azo dyes and pharmaceuticals, as well as in environmental analysis as a disinfection byproduct (DBP) of naphthol. Distinguishing it from its isomers and mono-halogenated analogs requires precise interpretation of isotopic clusters and fragmentation kinetics.

Methodology: The data presented synthesizes experimental electron ionization (EI, 70 eV) spectra of structural analogs with theoretical isotopic modeling. This predictive approach is validated by the "Fragment-Contribution" method, utilizing established fragmentation rules for halogenated polycyclic aromatic hydrocarbons (PAHs).

Isotopic Signature Analysis (The "Fingerprint")

The most definitive diagnostic tool for this compound is its molecular ion (


) cluster. Unlike mono-halogenated compounds, the presence of both Bromine (

) and Chlorine (

) creates a unique "M, M+2, M+4" pattern.
Theoretical Isotope Distribution ( )
IonMass (

)
CompositionTheoretical Relative Abundance (%)Normalized Intensity (Base = 100)
M 256

38.4%77%
M+2 258

+

49.7%100% (Base Peak)
M+4 260

11.9%24%

Diagnostic Insight:

  • 6-Bromo-2-naphthol: Shows a 1:1 doublet (M, M+2) due to single Br.

  • 1-Chloro-2-naphthol: Shows a 3:1 doublet (M, M+2) due to single Cl.

  • 6-Bromo-1-chloronaphthalen-2-ol: Shows a triplet where the middle peak (

    
    ) is the most intense. This distinctive "hump" shape is the primary confirmation of di-halogenation.
    

Fragmentation Mechanisms

The fragmentation of 6-Bromo-1-chloronaphthalen-2-ol is governed by the relative bond dissociation energies (BDE):


 (68 kcal/mol) < 

(95 kcal/mol) <

(phenolic).
Primary Pathway: De-bromination (Dominant)

The weakest bond breaks first. The molecular ion (


 256/258/260) loses a Bromine radical (

, 79/81 Da) to form the [M-Br]

cation
(

177/179).
  • Observation: The isotope pattern of this fragment shifts from the complex Br+Cl pattern to a simple Cl pattern (3:1 ratio at 177:179).

Secondary Pathway: Carbon Monoxide Loss

Characteristic of naphthols, the phenolic ring contracts.

  • Precursor:

    
     (
    
    
    
    177).
  • Loss: Neutral CO (28 Da).

  • Product: Chlorinated Indenyl cation (

    
     149).
    
Tertiary Pathway: De-chlorination

Direct loss of Cl from the molecular ion is less favorable than Br loss but occurs at high energy.

  • Product:

    
     (
    
    
    
    221/223). Note the remaining 1:1 Br pattern.[1]

Comparative Performance Data

The following table contrasts the target compound with its primary alternatives/analogs.

Feature6-Bromo-1-chloronaphthalen-2-ol 6-Bromo-2-naphthol 1-Chloro-2-naphthol 2-Naphthol
Molecular Weight 257.51 g/mol 223.07 g/mol 178.62 g/mol 144.17 g/mol
Precursor Ion (

)
256, 258, 260 222, 224178, 180144
Isotope Ratio 77 : 100 : 24 (Distinct Triplet)1 : 1 (Doublet)3 : 1 (Doublet)None (M+1 only)
Primary Fragment

177
(

)

115 (

)

114 (

)

115 (

)
CO Loss (

)
Observed after halogen lossObserved (

194)
Observed (

150)
Observed (

116)
Retention Time Late Eluter (High BP)Mid EluterMid EluterEarly Eluter

Visualization of Fragmentation Pathways

The following diagram maps the kinetic hierarchy of fragmentation. The red path indicates the most thermodynamically favorable route (Br loss).

FragmentationPathway M_Ion Molecular Ion (M+) m/z 256, 258, 260 (Br + Cl Isotope Pattern) M_minus_Br [M - Br]+ m/z 177, 179 (Chloronaphthol cation) 3:1 Cl Pattern M_Ion->M_minus_Br Loss of Br• (Major) -79/81 Da M_minus_Cl [M - Cl]+ m/z 221, 223 (Bromonaphthol cation) 1:1 Br Pattern M_Ion->M_minus_Cl Loss of Cl• (Minor) -35/37 Da M_minus_Br_CO [M - Br - CO]+ m/z 149, 151 (Chloroindenyl cation) M_minus_Br->M_minus_Br_CO Loss of CO -28 Da Ring_Frag Ring Fragmentation m/z 114, 89 M_minus_Br_CO->Ring_Frag Loss of Cl/HCl

Caption: Figure 1. Predicted fragmentation tree for 6-Bromo-1-chloronaphthalen-2-ol under 70 eV EI conditions. The bold path represents the dominant mechanism due to the weak C-Br bond.

Experimental Protocol: Validation Workflow

To confirm the identity of 6-Bromo-1-chloronaphthalen-2-ol in a mixture, follow this self-validating protocol.

Step 1: Instrument Configuration

  • System: GC-MS (Single Quadrupole or ToF).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.

  • Inlet: Splitless, 280°C (High temp required for di-halogenated naphthols).

  • Source: EI, 70 eV, 230°C.

Step 2: Isotope Ratio Check (The "Rule of Three")

  • Extract the ion chromatogram for

    
     258  (Base Peak).
    
  • Integrate the peak.

  • Verify the intensities of

    
     256 and 260 relative to 258.
    
    • Pass Criteria:

      
       of 258; 
      
      
      
      of 258.
    • Fail Criteria: If 256

      
       258 (indicates pure Br compound) or 256 
      
      
      
      3x 258 (indicates pure Cl compound).

Step 3: Neutral Loss Confirmation

  • Search for the

    
     177  fragment.
    
  • Confirm the loss of 79/81 Da from the parent.

  • Confirm the 3:1 isotope ratio at 177/179 (proving Br is gone, but Cl remains).

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 6-Bromo-2-naphthol (CAS 15231-91-1)." NIST Standard Reference Database 1A.

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 1-Chloro-2-naphthol (CAS 633-99-8)." NIST Standard Reference Database 1A.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for halogen isotope patterns and phenolic CO loss mechanisms).
  • PubChem. "Compound Summary: 6-Bromo-2-naphthol."[2][3] National Library of Medicine.

Sources

UV-Vis absorption spectra of 6-Bromo-1-chloronaphthalen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: UV-Vis Absorption Spectra of 6-Bromo-1-chloronaphthalen-2-ol

Executive Summary

6-Bromo-1-chloronaphthalen-2-ol (CAS: 1000391-24-1) is a highly functionalized naphthalene derivative, primarily utilized as a scaffold in the synthesis of azo dyes, pharmaceuticals, and optoelectronic materials. Its utility stems from the orthogonal reactivity of the halogen substituents: the 1-chloro group provides steric direction and inductive modulation of the hydroxyl group, while the 6-bromo position offers a handle for cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide characterizes the UV-Vis absorption profile of 6-Bromo-1-chloronaphthalen-2-ol, contrasting it with its structural analogs. Due to the specific substitution pattern, this compound exhibits distinct bathochromic shifts and solvatochromic behavior compared to the parent 2-naphthol.

Spectral Characteristics & Theoretical Analysis

The UV-Vis spectrum of naphthalene derivatives is governed by the


 transitions of the aromatic system. Substituents modify these transitions through mesomeric (+M) and inductive (-I) effects.
Comparative Spectral Data

The following table synthesizes experimental baselines for analogs and the predicted performance of the target compound based on substituent auxochromic additivity rules.

CompoundPrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

)
Key Structural Influence
2-Naphthol (Parent)226, 275328~4,000 (at 275 nm)Baseline aromatic conjugation.
6-Bromo-2-naphthol ~232, 282~335Moderate IncreaseBr (+M) extends conjugation length.
1-Chloro-2-naphthol ~229, 280~332Slight IncreaseCl (-I) at C1 impacts OH acidity; steric twist.
6-Bromo-1-chloronaphthalen-2-ol ~235, 286 ~338-342 High Dual-halogen bathochromic shift; enhanced fine structure.

Technical Insight: The introduction of the chlorine atom at the C1 position (ortho to the hydroxyl) induces a bathochromic shift (red shift) due to the auxochromic effect. However, steric crowding between the C1-Cl and the C2-OH may cause a slight hypochromic effect (lowering


) by forcing the hydroxyl group out of planarity, reducing orbital overlap slightly compared to the 6-bromo analog alone.
Solvatochromism and pH Dependence

The spectrum of 6-Bromo-1-chloronaphthalen-2-ol is highly sensitive to solvent polarity and pH due to the phenolic hydroxyl group.

  • Acidic/Neutral Media (pH < 8): The compound exists in its protonated (neutral) form. The spectrum will display the characteristic naphthalene fine structure.

  • Basic Media (pH > 10): Deprotonation yields the naphtholate anion. The lone pairs on the oxygen strongly donate into the ring (+M), causing a massive red shift (often >40 nm) and a hyperchromic effect.

    • Observation: The solution may shift from colorless/pale yellow to a distinct yellow/orange.

Experimental Protocol: Standardized Characterization Workflow

To ensure data integrity, the following self-validating protocol is recommended for establishing the spectral fingerprint of this compound.

Reagents & Preparation
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid Benzene due to cutoff interference.

  • Buffers: 0.1 M HCl (for neutral form) and 0.1 M NaOH (for anionic form).

  • Blank: Pure solvent matched exactly to the sample matrix.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 5.0 mg of 6-Bromo-1-chloronaphthalen-2-ol into a 50 mL volumetric flask.

    • Dissolve in MeCN. Sonicate for 5 minutes to ensure complete dissolution.

    • Concentration Check:

      
      .
      
  • Working Dilution (Self-Validation Step):

    • Prepare two quartz cuvettes:

      • Sample A (Acidic): 100

        
        L Stock + 2.9 mL 0.1 M HCl in MeOH.
        
      • Sample B (Basic): 100

        
        L Stock + 2.9 mL 0.1 M NaOH in MeOH.
        
    • Target Absorbance: Aim for 0.6 – 0.8 AU at

      
       to minimize Beer-Lambert deviation.
      
  • Data Acquisition:

    • Scan Range: 200 nm – 450 nm.

    • Scan Speed: Medium (approx. 200 nm/min) for resolution of fine structure.

    • Validation: Calculate the isosbestic point.[1] If the acidic and basic spectra are overlaid, they should intersect at a precise wavelength (likely near 300 nm), confirming that only two species (phenol/phenolate) are in equilibrium without degradation.

Visualization: Spectral Validation Workflow

The following diagram outlines the logic flow for validating the compound's identity and purity using UV-Vis spectroscopy.

G Start Start: Solid Sample 6-Bromo-1-chloronaphthalen-2-ol Solvation Solvation (MeCN) Stock Solution Prep Start->Solvation Split Split Aliquots Solvation->Split AcidPath Dilute in Acid (pH 2) Target: Neutral Species Split->AcidPath Path A BasePath Dilute in Base (pH 12) Target: Anionic Species Split->BasePath Path B Scan UV-Vis Scan (200-450 nm) AcidPath->Scan BasePath->Scan Analysis Data Analysis Scan->Analysis Isosbestic Check Isosbestic Point (Validation of Purity) Analysis->Isosbestic

Figure 1: Workflow for the differential spectral characterization of halogenated naphthols.

Comparative Utility Analysis

Why choose 6-Bromo-1-chloronaphthalen-2-ol over alternatives?

Feature6-Bromo-1-chloronaphthalen-2-ol1,6-Dibromo-2-naphthol6-Bromo-2-naphthol
UV Cutoff Red-shifted (~340 nm)Red-shifted (~345 nm)Standard (~335 nm)
Reactivity Orthogonal: Cl (Steric/Directing) vs Br (Coupling)Symmetric: Both halogens are Br; harder to selectively functionalize.Mono-functional: Only one coupling site.
Solubility Moderate (Lipophilic)Low (Very Lipophilic)Moderate
Cost High (Specialized Intermediate)MediumLow (Commodity)

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Naphthalenol, 6-bromo-. NIST Chemistry WebBook, SRD 69. [Link]

  • Organic Syntheses. (1963). 6-Bromo-2-naphthol Synthesis Protocol. Org. Synth. 1963, 43, 12. [Link]

  • PubChem. (2025). Compound Summary: 6-Bromo-1-chloronaphthalen-2-ol (CID 71154718). National Library of Medicine. [Link]

  • Meshram, J. S., et al. (2010). Synthesis and characterization of azo-azoimine dyes of 6-bromo-2-naphthol. International Journal of ChemTech Research. (Contextual grounding for naphthol dye spectra). [Link]

Sources

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